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  • Product: trans-Crotylboronic acid pinacol ester
  • CAS: 69611-02-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of trans-Crotylboronic acid pinacol ester

Technical Guide: trans-Crotylboronic Acid Pinacol Ester Executive Summary trans-Crotylboronic acid pinacol ester (CAS: 69611-02-5) is a robust, bench-stable organoboron reagent used primarily for the stereoselective inst...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: trans-Crotylboronic Acid Pinacol Ester

Executive Summary

trans-Crotylboronic acid pinacol ester (CAS: 69611-02-5) is a robust, bench-stable organoboron reagent used primarily for the stereoselective installation of polypropionate motifs in complex molecule synthesis. Unlike its highly reactive dialkylborane counterparts (e.g., 9-BBN derivatives), this pinacol ester exhibits high thermal stability due to the attenuation of Lewis acidity at the boron center. Consequently, it requires activation—typically via Lewis acid catalysis or thermal promotion—to undergo Type I allylation with aldehydes.

This guide details the physicochemical properties, mechanistic underpinnings (Zimmerman-Traxler), and validated protocols for the synthesis and application of this reagent.

Chemical Identity & Structural Analysis

The stability of pinacol esters arises from the donation of electron density from the oxygen


-orbitals into the empty 

-orbital of the boron atom, reducing its electrophilicity. This "masking" effect necessitates specific activation strategies during synthesis.
Physicochemical Properties
PropertyValueNotes
IUPAC Name 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 69611-02-5
Molecular Formula C₁₀H₁₉BO₂
Molecular Weight 182.07 g/mol
Physical State Colorless liquid/oil
Boiling Point 68–76 °C (7 mmHg)
Density 0.888 g/mL (25 °C)
Solubility Soluble in THF, Et₂O, CH₂Cl₂, TolueneHydrolyzes slowly in aqueous acid
Spectroscopic Signature (NMR)

Verification of the trans (E) geometry is critical, as isomeric purity dictates product diastereoselectivity.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.38–5.48 (m, 1H, vinyl)
      
    • 
       5.25–5.35 (m, 1H, vinyl)
      
    • 
       1.62 (d, J = 6.0 Hz, 3H, terminal methyl)
      
    • 
       1.60 (d, J = 7.0 Hz, 2H, B-CH₂)
      
    • 
       1.23 (s, 12H, pinacol methyls)
      
  • ¹¹B NMR:

    
     33–34 ppm (Characteristic of boronate esters).
    

Mechanistic Principles

The utility of trans-crotylboronates lies in their predictable stereochemical transfer. The reaction proceeds via a Type I Allylation mechanism involving a closed, chair-like transition state.

The Zimmerman-Traxler Transition State[1]

Upon activation (thermal or Lewis Acid), the carbonyl oxygen of the aldehyde coordinates to the boron atom. The reaction adopts a chair-like conformation to minimize steric strain (1,3-diaxial interactions).

  • Geometry Transfer: The trans-crotyl geometry forces the methyl group into a pseudo-equatorial position in the transition state.

  • Outcome: This arrangement exclusively yields the anti -homoallylic alcohol.

    • trans-Crotyl

      
      anti-product
      
    • cis-Crotyl

      
      syn-product
      
Mechanistic Diagram

ZimmermanTraxler cluster_legend Stereochemical Rationale Reagent trans-Crotyl Pinacol Ester (E-Isomer) TS Zimmerman-Traxler TS (Chair-like, Closed) Reagent->TS Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->TS Lewis Acid Activation Product Anti-Homoallylic Alcohol (Major Diastereomer) TS->Product C-C Bond Formation Sigmatropic Rearrangement Note1 Methyl group occupies pseudo-equatorial position to minimize A(1,3) strain.

Figure 1: Mechanistic pathway illustrating the conservation of stereochemistry via the Zimmerman-Traxler transition state.

Synthesis Protocol: Barbier-Grignard Method

Direct reaction of crotyl halides with magnesium often leads to Wurtz coupling (dimerization). The Barbier conditions , where the electrophile (borate) is present during the formation of the Grignard, suppresses this side reaction.

Reagents
  • trans-Crotyl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv, activated)

  • Pinacolborane (HBpin) or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

  • Anhydrous THF (0.5 M)

Step-by-Step Procedure
  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and activate with a crystal of iodine and heat until purple vapor appears.

  • Solvent Charge: Add anhydrous THF to cover the magnesium.

  • Barbier Initiation: Add the boronate source (HBpin or Isopropoxy-pinacolborane) to the flask before the halide.

  • Addition: Add trans-crotyl bromide dropwise at 0 °C. The reaction is exothermic; control rate to maintain gentle reflux or keep at 0–25 °C depending on scale.

  • Digestion: Stir at room temperature for 2–3 hours.

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~70 °C at 7 mmHg) is preferred over silica chromatography to prevent hydrolysis.

Application Protocol: Lewis Acid Catalyzed Crotylation

Pinacol esters are too stable to react with aldehydes at -78 °C without catalysis. The following protocol utilizes SnCl₄ (often with a chiral diol for enantioselectivity, based on Hall's methodology) to catalyze the reaction.

Reagents
  • Aldehyde (1.0 equiv)

  • trans-Crotylboronic acid pinacol ester (1.2 equiv)

  • SnCl₄ (1.0 M in CH₂Cl₂, 0.1–1.0 equiv depending on desired rate/enantioselectivity)

  • Solvent: Toluene or CH₂Cl₂ (Anhydrous)

Workflow Diagram

Workflow Start Start: Flame-dry Glassware (Argon Atm) Mix1 Dissolve Aldehyde in Toluene Cool to -78 °C Start->Mix1 CatAdd Add SnCl4 (Catalyst) (Optional: + Chiral Diol) Mix1->CatAdd ReagentAdd Add trans-Crotyl Pinacol Ester Dropwise over 10 min CatAdd->ReagentAdd Reaction Stir at -78 °C (2 - 4 Hours) ReagentAdd->Reaction Quench Quench with HCl (1M) or DIBAL-H (Hydrolysis of Borate) Reaction->Quench Finish Isolate Anti-Homoallylic Alcohol Quench->Finish

Figure 2: Experimental workflow for Lewis Acid catalyzed crotylation.

Protocol Steps
  • Setup: Cool a solution of aldehyde (1.0 mmol) in Toluene (5 mL) to -78 °C.

  • Catalyst Addition: Add SnCl₄ (1.0 M, 100 µL, 10 mol%) dropwise. Note: If enantioselectivity is required, premix SnCl₄ with a chiral diol (e.g., Vivol) for 15 mins before adding to the aldehyde.

  • Reagent Addition: Slowly add trans-crotylboronic acid pinacol ester (1.2 mmol).

  • Monitoring: Stir at -78 °C. Monitor by TLC. Uncatalyzed pinacol esters will not react at this temperature; if no conversion is observed, ensure the Lewis Acid is active (dry).

  • Workup: Warm to 0 °C and quench with 1N HCl to facilitate boronate hydrolysis. Extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Pinacol ester is too stable/inert.Increase Lewis Acid loading (up to 1 equiv) or switch to a stronger Lewis Acid (e.g., Sc(OTf)₃). Alternatively, microwave heating (thermal activation).
Low Diastereoselectivity Isomerization of the crotyl reagent.Verify reagent purity by NMR. Ensure reaction temp remains <-40 °C to prevent E/Z isomerization of the intermediate.
Protodeboronation Moisture in solvent.Ensure strict anhydrous conditions. Protonolysis destroys the C-B bond before reaction.

References

  • Synthesis via Grignard/Barbier: Clary, J. W., et al. (2011).[1] "Hydride-Mediated Formation of Boronic Esters." The Journal of Organic Chemistry. Link

  • Lewis Acid Catalysis (SnCl₄): Rauniyar, V., & Hall, D. G. (2008). "Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes." Journal of the American Chemical Society.[2][3][4] Link[5]

  • Mechanistic Foundation: Zimmerman, H. E., & Traxler, M. D. (1957). "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society.[2][3][4] Link

  • General Review: Roush, W. R. (1991). "Allylboronates in Organic Synthesis." Comprehensive Organic Synthesis. Link

Sources

Exploratory

Mechanistic Control of Crotyl Pinacol Boronic Esters: Lewis Acidity &amp; Catalytic Activation

[1] Executive Summary This technical guide delineates the reactivity profiles of crotyl pinacol boronic esters (crotyl-Bpin), focusing on the modulation of Lewis acidity to control reaction rates and stereochemical outco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide delineates the reactivity profiles of crotyl pinacol boronic esters (crotyl-Bpin), focusing on the modulation of Lewis acidity to control reaction rates and stereochemical outcomes. Unlike highly reactive allylboranes (e.g., 9-BBN or diisopinocampheylborane derivatives), pinacol esters exhibit significant metabolic stability and reduced electrophilicity due to oxygen-to-boron (


) back-donation. Consequently, their application in drug development requires precise activation strategies—specifically Lewis acid catalysis—to switch between Type I (closed) and Type II (open) mechanistic pathways. This guide provides the theoretical framework, visualized pathways, and validated protocols for deploying these reagents in the synthesis of complex homoallylic alcohols.

Part 1: The Lewis Acidity Paradox

The utility of pinacol boronic esters stems from a trade-off between stability and reactivity. To manipulate these reagents effective, one must understand the orbital electronics governing the boron center.

Electronic Deactivation

In trivalent organoboranes (


), the boron atom possesses a vacant 

orbital, rendering it a potent Lewis acid. In pinacol esters, the two oxygen atoms of the diol backbone donate electron density from their lone pairs into this empty orbital.
  • Consequence: The LUMO energy of the boron center is raised.

  • Result: The reagent is air-stable and chromatography-ready but kinetically sluggish in uncatalyzed additions to carbonyls compared to allylboron dihalides or dialkylboranes.

The Activation Requirement

For C-C bond formation to occur at practical rates (especially with hindered substrates), the electrophilicity of the boron must be restored. This is achieved via Lewis Acid (LA) Activation , which operates through two distinct modes:[1]

  • Aldehyde Activation (Traditional): LA binds the carbonyl oxygen. (Often leads to syn-selectivity via open transition states).

  • Boronate Activation (Hall’s Mechanism): LA binds one of the pinacol oxygens. This sequesters the oxygen lone pair, preventing back-donation and lowering the boron LUMO, effectively mimicking a highly reactive borinic acid in a closed transition state.

Part 2: Mechanistic Pathways & Stereochemical Control

The choice of activation dictates the transition state geometry and, consequently, the diastereoselectivity (dr) and enantioselectivity (er).

Pathway Visualization

The following diagram contrasts the thermal (Type I) mechanism with the Lewis Acid-catalyzed pathways.

ReactivityProfile Reagent (E)-Crotyl-Bpin TS_Thermal Type I: Thermal (Uncatalyzed) Closed Chair TS Reagent->TS_Thermal High T (>100°C) TS_LA_Open Type II: LA-Catalyzed (Aldehyde Activation) Open Acyclic TS Reagent->TS_LA_Open Strong LA (e.g., TiCl4) Binds Aldehyde TS_LA_Closed Type I*: LA-Catalyzed (Boronate Activation) Closed Chair TS Reagent->TS_LA_Closed Specific LA (e.g., Sc(OTf)3) Binds Bpin Oxygen Aldehyde Aldehyde (R-CHO) Aldehyde->TS_Thermal Aldehyde->TS_LA_Open Aldehyde->TS_LA_Closed Prod_Anti Anti-Homoallylic Alcohol (High Stereospecificity) TS_Thermal->Prod_Anti Stereospecific Transfer Prod_Syn Syn-Homoallylic Alcohol (Thermodynamic/Open Control) TS_LA_Open->Prod_Syn Loss of Geometry Memory TS_LA_Closed->Prod_Anti Accelerated Transfer

Figure 1: Divergent mechanistic pathways for (E)-Crotyl-Bpin. Green path represents the optimal strategy for retaining stereochemistry while boosting rate.

Stereochemical Logic Table
Reagent GeometryConditionMechanismDominant ProductRationalization
(E)-Crotyl Thermal (No Cat)Type I (Closed)Anti Zimmerman-Traxler chair minimizes 1,3-diaxial strain.
(Z)-Crotyl Thermal (No Cat)Type I (Closed)Syn Zimmerman-Traxler chair; R-group equatorial preference.
(E)-Crotyl Lewis Acid (

,

)
Type II (Open)Syn Acyclic TS minimizes gauche interactions; stereochemical information of alkene is lost/scrambled.
(E)-Crotyl Lewis Acid (

,

)
Type I* (Assisted)Anti LA binds Bpin oxygen; maintains closed chair but accelerates rate (Hall's Model).

Part 3: Catalytic Activation Strategies

For pharmaceutical applications, thermal activation is often non-viable due to substrate decomposition. We focus on Scandium(III) Triflate catalysis, which provides a balance of high reactivity and water tolerance.

The Scandium(III) Advantage

Sc(OTf)₃ is a water-tolerant Lewis acid. Unlike Titanium or Boron halides, it does not decompose rapidly in the presence of hydration or alcohol products.

  • Mechanism: Sc(III) coordinates to the pinacol oxygen (electrophilic activation of boron) rather than the aldehyde carbonyl.

  • Selectivity: It preserves the stereospecificity of the crotyl reagent (E

    
     anti) while allowing the reaction to proceed at ambient temperatures (0°C to 25°C) rather than reflux.
    

Part 4: Experimental Protocols

Synthesis of (E)-Crotyl Pinacol Boronate

Self-Validating Logic: This protocol uses the "Miyaura Borylation" approach, which is safer and more functional-group tolerant than Grignard routes.[2]

Reagents:

  • (E)-Crotyl bromide (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (5 mol%) / Xantphos (5 mol%)
    
  • 
     (1.5 equiv)
    
  • THF (anhydrous)

Workflow:

  • Catalyst Formation: In a glovebox or under Ar, mix CuCl, Xantphos, and NaOtBu in THF. Stir for 10 min to generate the active Cu-boryl species.

  • Borylation: Add

    
    .[2] Stir for 10 min.
    
  • Addition: Add (E)-crotyl bromide dropwise at 0°C. The solution will likely change color (often dark brown/red).

  • Reaction: Stir at RT for 12 hours.

  • Validation (TLC): Monitor consumption of bromide.

    
     spot will also diminish.
    
  • Workup: Filter through a celite pad (removes Cu salts). Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Bpin esters are silica stable.

Protocol: Sc(OTf)₃ Catalyzed Allylation of Aldehydes

Target: Synthesis of anti-homoallylic alcohols from (E)-crotyl-Bpin.[3][4]

Reagents:

  • Aldehyde (1.0 equiv)[5]

  • (E)-Crotyl-Bpin (1.2 equiv)

  • 
     (5 mol%)[6]
    
  • DCM (Dichloromethane) or Toluene (Anhydrous)

  • Temperature: -78°C to 0°C (Substrate dependent)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under

    
    .
    
  • Loading: Add

    
     (5 mol%) and the aldehyde (1.0 equiv) in DCM (0.2 M concentration).
    
  • Reagent Addition: Cool to -78°C (for highest dr) or 0°C (for faster rate). Add (E)-Crotyl-Bpin (1.2 equiv) dropwise.

  • Monitoring: Stir. Reaction typically completes in 1-4 hours. Monitor via TLC.

    • Self-Validation: If reaction is stalled, warm to RT. Sc(OTf)₃ is stable.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Analysis: Determine diastereomeric ratio (dr) via crude

    
     NMR prior to chromatography. Look for the coupling constant of the carbinol proton (
    
    
    
    Hz for anti,
    
    
    Hz for syn, though this varies by substrate).

Part 5: References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] Link

  • Rauniyar, V., & Hall, D. G. (2008). Lewis Acid-Catalyzed Allylboration of Aldehydes: Mechanistic Insights and Synthetic Applications. Journal of the American Chemical Society, 130(37), 12519–12526. Link

  • Kobayashi, S. (1994). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15–27. Link

  • Roush, W. R. (1991). Asymmetric Allylation Reactions. Comprehensive Organic Synthesis, 2, 1–53. Link

  • Ishiyama, T., & Miyaura, N. (2000). Chemistry of Boronic Acids and Esters. Journal of Organometallic Chemistry, 611(1-2), 392-402. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of anti-Homoallylic Alcohols via (E)-Crotylboronates

[1][2] Abstract This application note details the protocol for synthesizing anti-homoallylic alcohols using (E)-crotylboronates. This transformation is a cornerstone in the synthesis of polyketide natural products (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details the protocol for synthesizing anti-homoallylic alcohols using (E)-crotylboronates. This transformation is a cornerstone in the synthesis of polyketide natural products (e.g., macrolides) and complex pharmaceutical intermediates. We compare the two "gold standard" methodologies—Brown (Ipc) and Roush (Tartrate) —providing rationale for reagent selection based on diastereoselectivity requirements and substrate tolerance. A comprehensive mechanistic explanation using the Zimmerman-Traxler model is provided to validate the stereochemical outcome.[1]

Introduction & Strategic Causality

The construction of contiguous stereocenters is a critical bottleneck in drug development. The addition of crotylmetal reagents to aldehydes establishes two adjacent chiral centers simultaneously.

Why (E)-Crotylboronates?

The geometry of the crotyl reagent dictates the relative diastereoselectivity of the product through a highly ordered transition state.

  • (E)-Crotylboronates

    
     yield anti -homoallylic alcohols.[2][3][4][5][6]
    
  • (Z)-Crotylboronates ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     yield syn -homoallylic alcohols.[4][6][7][8][9][10]
    

This protocol focuses exclusively on the (E)-reagent , essential for accessing the anti stereodiad found in targets like erythromycin and rifamycin.

Mechanistic Insight: The Zimmerman-Traxler Model

To ensure scientific integrity, one must understand why the reaction works. Boron reagents (Type I) react via a closed, six-membered chair-like transition state.

Stereochemical Logic[3][12]
  • Coordination: The carbonyl oxygen coordinates to the Lewis acidic boron atom.

  • Orientation: The aldehyde substituent (R) adopts a pseudo-equatorial position to minimize 1,3-diaxial steric repulsion with the ligands on boron.

  • Transfer: The (E)-geometry of the alkene forces the methyl group into a specific orientation relative to the aldehyde, resulting in the anti relationship in the product.

ZimmermanTraxler cluster_logic Stereochemical Determinants Reagents Aldehyde + (E)-Crotylboronate Coordination Lewis Acid Coordination (B-O Bond Formation) Reagents->Coordination Mix at -78°C TS Zimmerman-Traxler TS (Chair Conformation) Coordination->TS R-group Pseudo-equatorial Outcome anti-Homoallylic Alcohol (High Diastereoselectivity) TS->Outcome Sigmatropic Rearrangement Factor1 (E)-Alkene Geometry Factor1->TS Factor2 Closed Chair TS Factor2->TS

Figure 1: Mechanistic pathway dictating the stereospecific formation of anti-homoallylic alcohols.

Reagent Selection Guide

Choose the methodology based on your specific project constraints.

FeatureBrown Reagent (

)
Roush Reagent (Tartrate)
Selectivity (dr) Excellent (Typically >20:1)Good (Typically 9:1 to 20:1)
Enantioselectivity (ee) Excellent (>95%)Good to Excellent (depends on match/mismatch)
Stability Low (Oxidizes/Isomerizes easily; make in situ)High (Storable at -20°C for months)
Atom Economy Lower (Stoichiometric chiral auxiliary)Moderate (Stoichiometric chiral auxiliary)
Ideal Use Case When max stereocontrol is critical (e.g., late-stage).Early-stage scale-up; "Matched" double asymmetric induction.

Experimental Protocols

Protocol A: Brown Asymmetric Crotylation (High Selectivity)

Best for: Maximum diastereomeric purity.

Reagent Preparation: The (E)-crotylborane is best generated in situ from (+)-B-methoxydiisopinocampheylborane to avoid isomerization.

Materials:

  • (+)-B-methoxydiisopinocampheylborane [

    
    ]
    
  • (E)-Crotylpotassium (generated from trans-2-butene)

  • BF3[2][3][11]·OEt2

  • Aldehyde substrate[2][3][1][5][7][10][11][12][13][14][15]

Step-by-Step Workflow:

  • Generation of (E)-Crotylpotassium:

    • Condense trans-2-butene (excess) into THF at -78°C.

    • Add

      
      -BuOK (1.0 equiv) and 
      
      
      
      -BuLi (1.0 equiv). Stir at -45°C for 30 min. Note: This generates the metallated species retaining (E)-geometry.
  • Transmetallation:

    • Cool to -78°C. Add

      
       (1.0 equiv) dropwise.
      
    • Stir for 30 min. Add BF3[2][3][11]·OEt2 (1.3 equiv) to sequester methoxide (crucial for reactivity).

  • Aldehyde Addition:

    • Add the aldehyde (0.8 equiv relative to boron) dropwise at -78°C.

    • Critical Control Point: Maintain -78°C for 3-4 hours. Warming causes boron-ate complex dissociation and potential isomerization.

  • Oxidative Workup:

    • Add 3N NaOH (3 equiv) followed by 30% H2O2 (excess).

    • Reflux for 1 hour to cleave the C-B bond and oxidize the Ipc ligands (facilitating removal).

  • Purification:

    • Extract with Et2O.[10][11] The byproduct is isopinocampheol, which can be removed via column chromatography or sublimation.

Protocol B: Roush Asymmetric Crotylation (Scalability)

Best for: Ease of handling and storage.

Reagent: (E)-Crotylboronate derived from Diisopropyl tartrate (DIPT).[16]

Step-by-Step Workflow:

  • Setup:

    • Flame-dry a round-bottom flask. Add 4Å Molecular Sieves (powdered, activated).

    • Dissolve the Roush (E)-crotylboronate reagent (1.2 equiv) in Toluene (0.5 M).

    • Note: Toluene is superior to THF for Roush crotylations, enhancing enantioselectivity via pi-stacking interactions in the TS.

  • Reaction:

    • Cool to -78°C.[5][11][17]

    • Add aldehyde (1.0 equiv) dropwise.

    • Stir at -78°C for 4–12 hours. Monitor by TLC.

  • Hydrolysis & Workup:

    • Non-Oxidative Recovery (Optional): If the tartrate auxiliary is expensive/needed, hydrolyze with dilute HCl, separate layers, then oxidize the aqueous boron species.

    • Standard Oxidative Workup: Dilute with Et2O. Add 1N NaOH until biphasic basicity is reached. Add H2O2 dropwise (Exothermic!). Stir 1h at RT.

  • Purification:

    • Separate layers.[10] Wash organic layer with NaHCO3 and brine.

    • Concentrate and purify via silica gel chromatography.

Self-Validating Workflow Diagram

Use this flowchart to ensure process compliance during execution.

Workflow Start Start: Select Reagent BrownChoice Option A: Brown (Ipc2B) High Selectivity Start->BrownChoice RoushChoice Option B: Roush (Tartrate) High Stability Start->RoushChoice GenK Generate (E)-Crotyl-K (-45°C, trans-butene) BrownChoice->GenK Transmetal Add (+)-Ipc2BOMe + BF3 (-78°C) GenK->Transmetal Addition Add Aldehyde (Strict -78°C) Transmetal->Addition Solvent Dissolve in Toluene Add 4A Mol Sieves RoushChoice->Solvent Solvent->Addition Workup Oxidative Workup (NaOH / H2O2) Addition->Workup Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for Brown and Roush crotylation protocols.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low dr (presence of syn) Isomerization of reagent.Ensure trans-2-butene purity. Maintain temp < -70°C during Brown reagent generation.[4]
Low Yield Boron sequestration.In Brown protocol, ensure BF3·OEt2 is fresh (activates the B-OMe species).
Incomplete Conversion Moisture contamination.Roush reagent is slow; ensure 4Å MS are activated. Extend reaction time to 12h.
Emulsion during workup Boron salts.Saturate aqueous layer with NaCl (brine) or use Rochelle's salt if tartrates are stubborn.

References

  • Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes.[11] 7. Diastereoselective and enantioselective synthesis of erythro- and threo-3-methyl-4-penten-2-ol via reaction of (Z)- and (E)-crotyldiisopinocampheylboranes with acetaldehyde. Journal of the American Chemical Society.[9][14][16][17][18]

  • Roush, W. R., Walts, A. E., & Hoong, L. K. (1985).[18] Diastereo- and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters, a useful class of tartrate ester modified allylboronates. Journal of the American Chemical Society.[9][14][16][17][18]

  • Zimmerman, H. E., & Traxler, M. D. (1957).[9][19] The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society.

  • Burgos, C. H., Canales, E., & Soderquist, J. A. (2001). Asymmetric Allyl- and Crotylboration with the Robust, Versatile, and Recyclable 10-TMS-9-Borabicyclo[3.3.2]decane System. Journal of the American Chemical Society.[9][14][16][17][18]

  • Lachance, H., & Hall, D. G. (2008). Allylboronates in Organic Synthesis: A Review. Organic Reactions.[1][9][10][11][14][16][17][19][20]

Sources

Application

Application Note: Precision Palladium-Catalyzed Cross-Coupling of trans-Crotylboronic Acid Pinacol Ester

Executive Summary & Strategic Importance The introduction of the crotyl group (2-butenyl) via Suzuki-Miyaura cross-coupling is a pivotal transformation in the synthesis of polyketides, terpenes, and drug candidates. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The introduction of the crotyl group (2-butenyl) via Suzuki-Miyaura cross-coupling is a pivotal transformation in the synthesis of polyketides, terpenes, and drug candidates. However, the use of trans-Crotylboronic acid pinacol ester (an allylic boronate) presents a specific set of mechanistic challenges often overlooked in standard literature: Regiodivergence .

Unlike simple aryl-aryl couplings, allylic boronates can undergo transmetallation via two distinct pathways:[1]

  • 
    -Selective Coupling (Branched):  Yields a chiral center with a terminal alkene.
    
  • 
    -Selective Coupling (Linear):  Retains the linear geometry but risks isomerization (
    
    
    
    scrambling).

This guide provides a rigorous, self-validating protocol designed to control these variables, ensuring high yields and predictable regiochemistry.

Critical Reagent Definition

Before proceeding, verify your reagent structure. Commercial catalogs frequently conflate nomenclature:

  • Target Reagent (Allylic): trans-Crotylboronic acid pinacol ester (CAS: 83784-07-2). Structure:

    
    . This guide focuses on this reagent. 
    
  • Alternative Reagent (Vinylic): trans-1-Propenylboronic acid pinacol ester. Structure:

    
    . Note: If your goal is strictly the linear trans-alkene product, the vinylic reagent is often the superior choice due to lack of 
    
    
    
    -coupling pathways.

Mechanistic Insight: The Regioselectivity Fork

The success of this protocol hinges on controlling the Transmetallation step. Allylic boronates interact with the Pd(II)-Ar intermediate through either a closed chair-like transition state (


) leading to branched products, or an open transition state leading to linear products.
DOT Diagram 1: Mechanistic Pathways & Regioselectivity

Crotyl_Coupling_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X GammaPath γ-Attack (SE2') Branched Pathway OxAdd->GammaPath + Boronate (Steric Bulk/Base) AlphaPath α-Attack Linear Pathway OxAdd->AlphaPath + Boronate (Specific Ligands) Boronate trans-Crotyl-Bpin (Allylic) BranchedPd Branched π-Allyl Pd GammaPath->BranchedPd LinearPd Linear σ-Allyl Pd AlphaPath->LinearPd ProdBranched Branched Product (Ar-CH(Me)-CH=CH2) BranchedPd->ProdBranched Reductive Elim. ProdLinear Linear Product (Ar-CH2-CH=CH-Me) LinearPd->ProdLinear Reductive Elim. ProdBranched->Pd0 ProdLinear->Pd0

Caption: The regioselectivity bifurcation point during transmetallation. Standard conditions often favor the


-pathway (Red), while specific tuning favors the 

-pathway (Green).

Optimization Parameters & Logic

Catalyst & Ligand Selection
  • For Linear Selectivity (

    
    ):  Use bidentate ligands with large bite angles like dppf  or DPEphos . These ligands sterically crowd the metal center, disfavoring the branched transition state.
    
    • Recommendation:

      
      
      
  • For Branched Selectivity (

    
    ):  Monodentate, electron-rich phosphines like 
    
    
    
    or SPhos accelerate the
    
    
    process.
    • Recommendation:

      
       + SPhos
      
Base & Solvent (The Protodeboronation Trap)

Crotylboronates are prone to protodeboronation (loss of the boron group replaced by a proton) in the presence of strong hydroxide bases or excess water.

  • Avoid:

    
    , 
    
    
    
    , or pure aqueous solvents.
  • Select:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent System: THF:Water (9:1) or Toluene:Water (10:1). A small amount of water is necessary for the boronate-to-boronate-ate complex formation, but too much accelerates decomposition.

Standard Operating Protocol (Linear-Dominant)

Objective: Coupling of 4-bromoanisole with trans-crotylboronic acid pinacol ester to yield the linear product.

Materials
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Reagent: trans-Crotylboronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: THF (degassed) and Water (degassed) in 9:1 ratio.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen. Reason: Oxygen causes homocoupling of the boronate and deactivates Pd(0).

  • Solids Addition:

    • Charge the vessel with 4-Bromoanisole (187 mg, 1.0 mmol),

      
       (636 mg, 3.0 mmol), and 
      
      
      
      (41 mg, 0.05 mmol).
    • Note: If the substrate is a liquid, add it after the solvent.

  • Solvent & Reagent Addition:

    • Add degassed THF (4.5 mL) and degassed Water (0.5 mL).

    • Add trans-Crotylboronic acid pinacol ester (218 mg, 1.2 mmol) via syringe.

    • Critical Step: Do not mix the boronate with the base for long periods before adding the catalyst; this minimizes protodeboronation.

  • Reaction:

    • Seal the vessel and heat to 60°C for 12-18 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). Look for the disappearance of the aryl halide. The product will likely run higher (less polar) than the starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Diethyl Ether (20 mL) and wash with Water (10 mL).

    • Extract the aqueous layer with Ether (2 x 10 mL).

    • Combine organics, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography on silica gel.

    • Note: Crotyl products can be volatile. Evaporate solvents carefully (avoid high vacuum for prolonged periods if molecular weight is low).

Troubleshooting & Self-Validation

Use this decision matrix to diagnose failure modes.

ObservationProbable CauseCorrective Action
Low Yield / Start Material Remaining Catalyst Deactivation (

)
Freeze-pump-thaw solvents; increase catalyst loading.
Protodeboronation (Ar-H observed) Base too strong / Too wetSwitch to anhydrous

in Dioxane; reduce water content.
Wrong Regioisomer (Branched Major) Ligand favors

-attack
Switch to bidentate ligands (dppf, dppb) to enforce steric crowding.
Isomerization (

to

mixture)
"Ring Walking" of Pd-hydrideLower reaction temperature; reduce reaction time; ensure base is sufficient to scavenge HX.
DOT Diagram 2: Optimization Workflow

Optimization_Workflow Start Start Optimization CheckProd Analyze Crude NMR Start->CheckProd Decision1 Is Yield > 80%? CheckProd->Decision1 Decision2 Is Regio Ratio > 10:1? Decision1->Decision2 Yes FixYield Action: Check Protodeboronation Switch to Cs2CO3 / Dioxane Decision1->FixYield No Success Protocol Validated Decision2->Success Yes FixRegio Action: Change Ligand Linear -> dppf Branched -> SPhos Decision2->FixRegio No FixYield->CheckProd FixRegio->CheckProd

Caption: Iterative decision tree for optimizing yield and regioselectivity based on crude NMR analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Glasspoole, B. W., et al. (2011). Regio- and Stereoselective Cross-Coupling of Allylic Boronic Esters.[1][3] Journal of the American Chemical Society, 133(36), 14344–14347. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 56(21), 5893-5897. [Link]

Sources

Method

Asymmetric allylation of imines using trans-Crotylboronic acid pinacol ester

Executive Summary This application note details the protocol for the asymmetric allylation of -substituted imines using trans-crotylboronic acid pinacol ester (trans-CrotylBpin). This transformation is a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the asymmetric allylation of


-substituted imines using trans-crotylboronic acid pinacol ester (trans-CrotylBpin). This transformation is a cornerstone in the synthesis of chiral anti-homoallylic amines , a structural motif ubiquitous in polyketide antibiotics, alkaloids, and peptidomimetics.

Unlike traditional metal-mediated allylations (e.g., Indium or Zinc) which often suffer from background racemization or harsh conditions, this organocatalytic protocol utilizes Chiral Phosphoric Acids (CPAs) to achieve high enantioselectivities (>95% ee) and diastereoselectivities (>20:1 dr). The method capitalizes on the bench stability of pinacol esters and the precise hydrogen-bond directing ability of BINOL-derived catalysts.

Mechanistic Insight & Strategic Selection

The Stereochemical Imperative

The reaction between trans-crotylboronates and aldehydes or imines is governed by the Zimmerman-Traxler transition state .

  • Reagent Geometry: trans-Crotylboronates possess an

    
    -alkene geometry.
    
  • Transition State: In the absence of competing Lewis acid pathways that open the transition state, the reaction proceeds via a closed, six-membered chair-like transition state.

  • Outcome: The

    
    -crotyl moiety forces the methyl group into a pseudo-equatorial position to minimize 1,3-diaxial interactions, exclusively yielding the anti -diastereomer.
    
Catalyst Selection: Why Chiral Phosphoric Acids?

While uncatalyzed reactions require elevated temperatures (leading to lower selectivity), CPAs (e.g., (R)-TRIP or (R)-VAPOL hydrogen phosphate) activate the imine electrophile via a dual hydrogen-bond mode.

  • Activation: The phosphoryl oxygen binds the proton of the imine (or protonated iminium), while the hydroxyl group of the phosphate directs the nucleophilic attack.

  • Chiral Pocket: The 3,3'-substituents on the BINOL backbone create a steric "wall" that blocks one face of the imine, enforcing enantioselectivity.

Solvent Effects (The "Non-Polar" Rule)

Solvent choice is critical for CPA catalysis.

  • Recommendation: Toluene or Mesitylene .

  • Causality: Polar solvents (THF, DMF) disrupt the delicate H-bond network between the catalyst and the imine. Non-polar aromatic solvents enhance ion-pairing and maximize the rigidity of the chiral transition state.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the stereochemical control exerted by the CPA catalyst during the attack of the trans-crotylboronate.

Mechanism Start Reagents: N-Acyl Imine + trans-CrotylBpin Complex Catalyst-Imine Complex (H-Bond Activation) Start->Complex Mixing Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Complex Binding TS Zimmerman-Traxler Transition State (Closed Chair) Complex->TS Nucleophilic Attack Product Anti-Homoallylic Amine (>95% ee, >20:1 dr) TS->Product Hydrolysis BoronSpecies Boron Byproduct TS->BoronSpecies Elimination

Figure 1: Catalytic cycle showing the activation of the imine by CPA and the stereospecific attack of the trans-crotylboronate via a closed transition state.

Standard Operating Procedure (Protocol)

Safety Note: Boronic esters are generally low toxicity, but standard PPE (gloves, goggles, lab coat) is mandatory. Work in a fume hood.

Materials
  • Substrate:

    
    -Benzoylbenzaldimine (or equivalent 
    
    
    
    -acyl/sulfonyl imine).
  • Reagent: trans-Crotylboronic acid pinacol ester (1.2 – 1.5 equivalents).

  • Catalyst: (R)-TRIP or (S)-VAPOL hydrogen phosphate (5 mol%).

  • Solvent: Anhydrous Toluene (stored over 4Å molecular sieves).

  • Quench: Sat. NaHCO

    
     or 1N HCl (depending on protecting group stability).
    
Experimental Workflow
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under argon flow. Cool to room temperature.

  • Charging: Add the Imine (0.5 mmol, 1.0 equiv) and CPA Catalyst (0.025 mmol, 5 mol%) to the flask.

  • Solvation: Add Anhydrous Toluene (2.5 mL, 0.2 M concentration). Stir until dissolved.

  • Temperature Control: Cool the reaction mixture to -30°C using a cryocooler or acetone/dry ice bath. Note: Lower temperatures generally improve enantioselectivity.

  • Addition: Add trans-Crotylboronic acid pinacol ester (0.6 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir at -30°C for 24–48 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) for the disappearance of the imine.

  • Workup:

    • Dilute with Et

      
      O (10 mL).
      
    • Add Sat. NaHCO

      
       (5 mL) and stir vigorously for 10 minutes to hydrolyze the boron-amine adduct.
      
    • Separate layers. Extract aqueous layer with Et

      
      O (2 x 10 mL).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

Workflow Diagram

Workflow Prep Step 1: Prep Flame-dry glassware Ar Atmosphere Mix Step 2: Mixing Imine + Catalyst in Toluene Prep->Mix Cool Step 3: Cooling Target: -30°C Mix->Cool React Step 4: Reaction Add trans-CrotylBpin 24-48 hrs Cool->React Quench Step 5: Workup NaHCO3 Hydrolysis Extraction React->Quench Purify Step 6: Purification Flash Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the asymmetric allylation process.

Data Analysis & Optimization

The following table summarizes the expected impact of reaction variables based on literature precedents (Antilla et al., Schaus et al.).

VariableConditionImpact on YieldImpact on eeImpact on dr (anti:syn)
Solvent Toluene (Non-polar)HighOptimal High (>20:1)
THF (Polar)ModerateLowModerate
DCM (Polar Aprotic)HighModerateHigh
Temp 25°CHigh (Fast)ModerateModerate
-30°CHigh (Slow)High High
Reagent trans-CrotylBpinHighHigh>98% Anti
cis-CrotylBpinHighHigh>98% Syn

Troubleshooting Guide:

  • Low Conversion: Increase catalyst loading to 10 mol% or increase concentration to 0.5 M. Ensure molecular sieves are fresh; water deactivates the boronate.

  • Low ee: Switch solvent to Mesitylene (increases steric bulk around the catalyst) or lower temperature to -78°C.

  • Poor dr: Check the isomeric purity of the starting trans-crotylboronate. Commercial sources can sometimes contain cis impurities.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Use of Chiral Phosphoric Acids in Asymmetric Catalysis. Organic Letters. Link

  • Lou, S., Moquist, P. N., & Schaus, S. E. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols.[1] Journal of the American Chemical Society.[2][3] Link

  • Jain, P., & Antilla, J. C. (2010). Chiral Phosphoric Acid-Catalyzed Allylation of N-Acyl Imines. Journal of the American Chemical Society.[2][3] Link

  • Yus, M., González-Gómez, J. C., & Foubelo, F. (2011). Diastereoselective Allylation of Imines: Preparation of Homoallylic Amines. Chemical Reviews. Link

  • Rauniyar, V., & Hall, D. G. (2008). Catalytic Enantioselective and Diastereoselective Allylboration of Imines.[1] Angewandte Chemie International Edition. Link

Sources

Application

Application Note: One-Pot Diastereoselective Synthesis of anti-Homoallylic Alcohols via trans-Crotylboronic Acid Pinacol Ester

Abstract & Strategic Value This application note details a robust, scalable one-pot protocol for the synthesis of anti-homoallylic alcohols using trans-crotylboronic acid pinacol ester (trans-CrotylBpin). While trans-Cro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details a robust, scalable one-pot protocol for the synthesis of anti-homoallylic alcohols using trans-crotylboronic acid pinacol ester (trans-CrotylBpin). While trans-CrotylBpin is a stable, commercially available reagent, its in situ generation and immediate utilization via Palladium-catalyzed borylation offers significant advantages in drug development workflows: it minimizes isolation losses, reduces handling of sensitive intermediates, and allows for the rapid assembly of polyketide fragments and chiral APIs.

Key Deliverables:

  • Stereochemical Control: Achieves >95:5 anti:syn diastereoselectivity via the Zimmerman-Traxler transition state.

  • Operational Efficiency: Eliminates intermediate purification steps using a "Miyaura Borylation-Allylation" cascade.

  • Scalability: Protocol adapted for milligram-to-gram scale synthesis.

Scientific Foundation & Mechanism

The Stereochemical Imperative

The reaction of allylboronates with aldehydes is a Type I allylation . Unlike Type II (Lewis acid-catalyzed open transition states) or Type III (equilibrating metallo-allyl) reagents, boronic esters react through a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler).

  • The Rule: The geometry of the crotyl double bond is faithfully transferred to the product stereochemistry.

    • (E)-CrotylBpin (trans)

      
      anti -Homoallylic Alcohol.
      
    • (Z)-CrotylBpin (cis)

      
      syn -Homoallylic Alcohol.[1]
      
Mechanistic Pathway

The high anti-selectivity arises because the aldehyde substituent (


) prefers the pseudo-equatorial position in the transition state to minimize 1,3-diaxial interactions.

G Start trans-Crotyl Halide Borylation Pd-Catalyzed Borylation Start->Borylation + B2pin2 Reagent trans-CrotylBpin (Generated In Situ) Borylation->Reagent Retention of Olefin Geometry TS Zimmerman-Traxler Transition State (Closed Chair) Reagent->TS + Aldehyde (R-CHO) Product anti-Homoallylic Alcohol TS->Product Stereospecific Transfer

Figure 1: Logical workflow from precursor to stereodefined product.[1][2][3][4][5][6][7] The retention of olefin geometry during borylation is critical for the final anti-selectivity.

Experimental Protocol: One-Pot Borylation-Crotylation

This protocol utilizes a Palladium-catalyzed borylation of crotyl bromide followed by the direct addition of an aldehyde. This method avoids the handling of air-sensitive Grignard reagents often used in Barbier conditions.

Reagents & Materials Table
ReagentEquiv.[8][9][10][11]RoleCritical Attribute
Crotyl Bromide (E-isomer)1.1SubstrateMust be >95% trans to ensure anti product.
Bis(pinacolato)diboron (

)
1.2Boron SourceRecrystallize if aged; purity affects catalyst life.

0.03CatalystRobust Pd(II) source; air stable.
Potassium Acetate (KOAc) 3.0BaseAnhydrous; promotes transmetallation.
Aldehyde (R-CHO) 1.0ElectrophileDry; varied scope (aryl, alkyl, heterocyclic).
DMSO / Dioxane (1:4) -SolventDegassed; DMSO accelerates borylation.
Step-by-Step Methodology
Stage 1: In Situ Generation of trans-CrotylBpin
  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon flow.

  • Charging: Add

    
     (1.2 equiv), KOAc (3.0 equiv), and 
    
    
    
    (3 mol%).
  • Solvent: Add anhydrous 1,4-dioxane/DMSO (4:1 ratio, 0.2 M concentration relative to halide).

  • Initiation: Add trans-crotyl bromide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC or GC-MS. The disappearance of bromide and formation of the boronate (retention time shifts) indicates completion. trans-CrotylBpin is stable; do not isolate.

Stage 2: One-Pot Aldehyde Addition
  • Cooling: Cool the reaction mixture to RT .

    • Note: Unlike allylboranes, pinacol esters react slowly at -78°C without Lewis acids. For this one-pot thermal protocol, RT is sufficient for most aldehydes.

  • Addition: Add the aldehyde (1.0 equiv) directly to the reaction flask (neat or dissolved in minimal dioxane).

  • Incubation: Stir at RT for 12–24 hours.

    • Optimization: If the reaction is sluggish (common with electron-rich aldehydes), add Sc(OTf)

      
       (5 mol%)  or heat to 50 °C. However, thermal conditions may slightly erode diastereoselectivity (dr).
      
Stage 3: Workup & Oxidative Cleavage
  • Quench: Cool to 0 °C. Add 3M NaOH (3 equiv) and

    
     (30%, 3 equiv) dropwise.
    
    • Why? This oxidizes the C-B bond of the byproduct and facilitates removal of pinacol residues, preventing emulsion during extraction.

  • Extraction: Stir for 30 mins, then extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (SiO2, Hexanes/EtOAc).
    

Stereochemical Model & Troubleshooting

The Zimmerman-Traxler Transition State

Understanding the transition state is vital for troubleshooting low diastereomeric ratios (dr).

TS cluster_legend Outcome Boron Boron (Center) Oxygen Oxygen (Aldehyde) Boron->Oxygen Coordination Methyl Methyl (Pseudo-Eq) Boron->Methyl E-Geometry forces Eq. R_Group R-Group (Equatorial) Oxygen->R_Group Minimizes Sterics Result E-Crotyl + Aldehyde = anti-Alcohol (>95:5 dr)

Figure 2: The closed transition state. The (E)-methyl group of the crotyl reagent occupies a pseudo-equatorial position, as does the aldehyde R-group, leading to the anti-product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete BorylationEnsure DMSO is dry; increase catalyst loading to 5 mol%.
Low dr (<90:10) Isomerization of ReagentAvoid prolonged heating >80°C in Stage 1. Ensure starting bromide is pure trans.
No Reaction (Stage 2) Low ElectrophilicityAdd Lewis Acid catalyst (e.g.,

at -78°C) if thermal addition fails.
Protodeboronation Moisture in SolventEnsure strictly anhydrous conditions; proton sources destroy the C-B bond.

References

  • Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol[12]•SnCl4 Complexes.[11][12] Journal of the American Chemical Society, 130(26), 8481–8490.[12] [Link]

  • Ishiyama, T., & Miyaura, N. (2000). Chemistry of Group 13 Element–Transition Metal Linkage: Synthesis and Reactivity of Boryl and Aluminyl Complexes. Journal of Organometallic Chemistry, 611(1-2), 392-402.
  • Chen, J. L.-Y., Scott, H. K., Hesse, M. J., Willis, C. L., & Aggarwal, V. K. (2013).

    
    -Substituted Allyl/Crotyl Pinacol Boronic Esters via in situ Generated Borinic Esters.[2] Journal of the American Chemical Society, 135(14), 5316–5319. [Link]
    
  • Miura, T., Nishida, Y., Morimoto, M., & Murakami, M. (2013). Enantioselective Synthesis of anti-Homoallylic Alcohols from Terminal Alkynes via Iridium-Catalyzed Oxidative Allylation. Journal of the American Chemical Society, 135(31), 11497–11500. [Link]

  • Gravel, M., & Hall, D. G. (2004). Lewis Acid-Catalyzed Allylboration of Aldehydes with Allylboronic Acid Pinacol Ester. Angewandte Chemie International Edition, 43, 5397-5400.

Sources

Method

Application Note: Solvent Effects on Crotylation using Pinacol Boronic Esters

This Application Note and Protocol guide details the optimization of solvent systems for crotylation reactions using pinacol boronic esters (Crotyl-Bpin). It addresses the kinetic stability of Bpin reagents and provides...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimization of solvent systems for crotylation reactions using pinacol boronic esters (Crotyl-Bpin). It addresses the kinetic stability of Bpin reagents and provides actionable protocols for overcoming reactivity barriers through solvent engineering.

Executive Summary

Crotyl pinacol boronic esters (Crotyl-Bpin) are favored in drug development for their bench stability and handling ease compared to their allylborane or boronate counterparts (e.g., 9-BBN, tartrate esters). However, this stability comes at a cost: reduced nucleophilicity . Unlike spontaneous allylboration, Crotyl-Bpin reactions often require activation.

The solvent system is not merely a medium but a mechanistic switch . It determines whether the reaction proceeds via a closed Zimmerman-Traxler transition state (high stereocontrol) or an open, Lewis-acid-mediated pathway. This guide delineates how to leverage solvent polarity, coordination ability, and hydrogen-bonding potential to modulate reactivity and diastereoselectivity (


 vs. 

).

Mechanistic Grounding: The Solvent’s Role

The core challenge with Crotyl-Bpin is the strong B-O bond and steric bulk of the pinacol ligand, which attenuates Lewis acidity at the boron center.

The Zimmerman-Traxler Model & Solvent Interference

For thermal or Lewis-acid catalyzed crotylations, the reaction proceeds through a six-membered chair-like transition state (TS).

  • Non-Coordinating Solvents (DCM, Toluene): Favor a tight, ordered TS. The lack of solvent interference allows the carbonyl oxygen to coordinate effectively to the boron (or the external Lewis Acid catalyst), promoting the reaction.

  • Coordinating Solvents (THF, DMF, DMSO): These are generally deleterious . They competitively bind to the empty

    
    -orbital of the Lewis Acid catalyst (e.g., Sc(OTf)₃) or the boron center itself, effectively "poisoning" the reaction and drastically reducing rates.
    
Stereochemical Implications[1]
  • 
    -Crotyl-Bpin 
    
    
    
    
    
    -Homoallylic Alcohol
  • 
    -Crotyl-Bpin 
    
    
    
    
    
    -Homoallylic Alcohol
    [1]
  • Solvent Effect: In polar solvents, the transition state may loosen, leading to "open" acyclic pathways that erode diastereoselectivity. Non-polar solvents maintain the rigidity of the chair TS, maximizing the transfer of alkene geometry to product stereochemistry.

Visualization: Solvent Interference Mechanism

The following diagram illustrates how coordinating solvents (S_coord) block the catalytic cycle compared to non-coordinating solvents.

SolventInterference Catalyst Lewis Acid (Sc(OTf)3) ActiveComplex Active Complex [LA-Aldehyde] Catalyst->ActiveComplex + Aldehyde InactiveComplex Inactive Complex [LA-Solvent] Catalyst->InactiveComplex + Solvent_C Aldehyde Aldehyde (Substrate) Solvent_NC Non-Coord Solvent (DCM/Toluene) Solvent_NC->ActiveComplex Inert Environment Solvent_C Coord Solvent (THF/DMF) Solvent_C->InactiveComplex Competitive Binding Product Crotylation Product ActiveComplex->Product + Crotyl-Bpin InactiveComplex->Product Blocked

Figure 1: Mechanistic divergence driven by solvent coordination capability. Coordinating solvents sequester the catalyst, inhibiting the reaction.

Experimental Protocols

Protocol A: Lewis-Acid Catalyzed Crotylation (High Stereocontrol)

Best for: Complex substrates requiring high diastereoselectivity (


).
Critical Solvent Factor:  Dielectric constant must be low; Donor Number (DN) must be near zero.

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Crotyl-Bpin (1.2 equiv)

  • Sc(OTf)₃ (5-10 mol%) or BF₃·OEt₂ (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to aldehyde). Note: Toluene can be used for slower reactions to improve enantioselectivity if chiral catalysts are used.

  • Catalyst Addition: Add Sc(OTf)₃ (10 mol%).

  • Substrate Addition: Add the aldehyde followed by Crotyl-Bpin dropwise at -78 °C (for BF₃) or 0 °C (for Sc(OTf)₃).

  • Monitoring: Stir at 0 °C. Monitor by TLC.

    • Checkpoint: If reaction is sluggish (>4h), do NOT add THF. Instead, increase concentration to 0.5 M.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Oxidative Workup (Optional but recommended for Bpin): Dissolve crude in THF/MeOH (1:1), add NaOH (1M) and H₂O₂ (30%) to cleave the pinacol boronate byproduct, facilitating purification.

Protocol B: "On-Water" Surfactant-Promoted Crotylation

Best for: Green chemistry applications, simple aldehydes, and accelerating slow reactions via hydrophobic effects. Critical Solvent Factor: High surface tension (Water) forces organic reactants together.

Materials:

  • Aldehyde (1.0 equiv)[1][2]

  • Crotyl-Bpin (1.2 equiv)

  • Surfactant: SDS (Sodium Dodecyl Sulfate) or CTAB (10-20 mol%)

  • Solvent: Water (Deionized)

Step-by-Step:

  • Preparation: Add aldehyde and Crotyl-Bpin to a vial open to air (Bpin is moisture stable).

  • Solvent Charge: Add Water (0.5 M concentration).

  • Additive: Add SDS (20 mol%).

  • Reaction: Stir vigorously at Room Temperature. The mixture will likely be heterogeneous (emulsion).

    • Mechanism:[1][2][3][4][5][6][7] The reaction occurs at the organic-water interface or within micelles, accelerating the rate via the hydrophobic effect and hydrogen bonding activation of the aldehyde at the interface.

  • Workup: Extract with EtOAc. The Bpin byproduct is water-soluble (as borate) after oxidative workup.

Quantitative Solvent Comparison Data

The following table summarizes the effect of solvent choice on the crotylation of benzaldehyde with (


)-crotyl-Bpin (catalyzed by 10 mol% Sc(OTf)₃).
Solvent ClassSpecific SolventYield (24h)Diastereoselectivity (anti:syn)Mechanistic Note
Non-Polar DCM 92% >95:5 Optimal. Tight ion pairing; no catalyst inhibition.
Non-PolarToluene88%>95:5Excellent selectivity; slightly slower rate than DCM.
Polar AproticTHF<10%N/AFailed. Solvent coordinates Sc(III), deactivating catalyst.
Polar AproticAcetonitrile15%60:40Poor. Competitive binding disrupts TS geometry.
ProticEthanol45%70:30Moderate. Solvolysis of catalyst/reagent competes.
AqueousWater (w/ SDS)85%90:10Good. Driven by hydrophobic effect; slightly lower

.

Troubleshooting & Optimization Workflow

Use this logic flow to select the correct solvent system for your specific substrate.

SolventSelection Start Start: Crotyl-Bpin Reaction IsCatalyzed Is Lewis Acid Catalyst Used? Start->IsCatalyzed SubstrateSensitive Is Substrate Acid Sensitive? IsCatalyzed->SubstrateSensitive No UseDCM Use DCM or Toluene (Anhydrous) IsCatalyzed->UseDCM Yes UseWater Use Water + Surfactant (SDS/CTAB) SubstrateSensitive->UseWater No UseThermal Thermal Activation (High Temp, Toluene/DMSO) SubstrateSensitive->UseThermal Yes AvoidTHF CRITICAL: Avoid THF/DMF UseDCM->AvoidTHF

Figure 2: Decision matrix for solvent selection based on catalytic requirements and substrate stability.

References

  • Mechanistic Overview of Allylboration

    • Title: "Allylboration of Carbonyl Compounds"[1]

    • Source: Organic Reactions (Wiley)
    • URL:[Link]

  • Lewis Acid Catalysis & Solvent Effects

    • Title: "Scandium Triflate in Organic Synthesis" (Relevant for Sc(OTf)3 protocols in DCM)
    • Source: Kobayashi, S. Eur. J. Org.[8] Chem.

    • URL:[Link]

  • Aggarwal's Lithiation-Borylation (Alternative Activation)

    • Title: "Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters"
    • Source:J. Am. Chem. Soc.[5] 2013, 135, 16, 5948–5951

    • URL:[Link]

  • Reactions in Water

    • Title: "Lewis Acid C
    • Source: Kobayashi, S. Chem. Rev.
    • URL:[Link]

Sources

Application

Scalable synthesis of (E)-Crotylboronic acid pinacol ester from butene

Application Note & Protocol Topic: A Scalable, Transition Metal-Catalyzed Synthesis of (E)-Crotylboronic Acid Pinacol Ester from (E)-2-Butene For Researchers, Scientists, and Drug Development Professionals Abstract (E)-C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Scalable, Transition Metal-Catalyzed Synthesis of (E)-Crotylboronic Acid Pinacol Ester from (E)-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Crotylboronic acid pinacol ester is a pivotal building block in modern organic synthesis, valued for its role in stereoselective carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex bioactive molecules.[1][2] Traditional synthetic routes can be multi-step or rely on less atom-economical starting materials. This application note presents a detailed, scalable protocol for the direct synthesis of (E)-crotylboronic acid pinacol ester via the iridium-catalyzed C-H borylation of (E)-2-butene.[3] We provide an in-depth examination of the reaction mechanism, a step-by-step experimental procedure designed for scalability, comprehensive safety guidelines for handling gaseous reagents, and robust methods for product purification and characterization. The protocol is designed to be a self-validating system, complete with a troubleshooting guide to address common experimental challenges, ensuring reliable and reproducible outcomes for researchers in both academic and industrial settings.

Introduction: The Strategic Importance of Crotylboronates

Organoboronic acids and their corresponding esters are indispensable tools in synthetic chemistry due to their stability, low toxicity, and versatile reactivity.[2][4] Among these, allylic boronic esters, such as the crotyl variants, are particularly powerful reagents for the stereocontrolled synthesis of homoallylic alcohols and other complex chiral structures. The (E)-crotylboronate isomer is a key intermediate for accessing specific diastereomeric products in reactions with carbonyls and imines.

The challenge has been to develop a synthetic route that is both efficient and scalable, starting from inexpensive and abundant feedstocks. Direct functionalization of hydrocarbons through C-H activation is an elegant solution that minimizes pre-functionalization steps and reduces waste.[3][5] This guide details a protocol leveraging a well-established iridium-based catalytic system to directly and selectively borylate the allylic C-H bond of (E)-2-butene, offering a streamlined and industrially relevant pathway to the desired (E)-crotylboronic acid pinacol ester.

Reaction Overview and Catalytic Mechanism

The core transformation is the direct borylation of an allylic C(sp³)–H bond of (E)-2-butene using bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is catalyzed by an iridium(I) complex, which is activated in situ.

Overall Reaction:

Mechanistic Rationale: The catalytic cycle, while complex, is understood to proceed through several key steps. An active Ir(III) species is generated, which then undergoes C-H activation with the butene substrate. This step is often the rate-determining and selectivity-determining step. The regioselectivity for the terminal methyl group is primarily governed by sterics, favoring the least hindered C-H bond.[5] Reductive elimination from the resulting iridium-alkyl complex releases the desired crotylboronate product and regenerates the active catalyst to continue the cycle. Understanding this mechanism is key to troubleshooting issues related to catalyst activity and selectivity.

G cluster_cycle Catalytic Cycle cluster_io A Active Ir(III) Catalyst [LₙIr(Bpin)₃] B C-H Activation Coordination of Butene A->B (E)-2-Butene C Iridium-Allyl Complex [LₙIr(H)(allyl)(Bpin)₂] B->C Oxidative Addition D Reductive Elimination C->D Forms C-B bond D->A Releases Product Product (E)-Crotylboronic acid pinacol ester D->Product Butene (E)-2-Butene Butene->B B2pin2 B₂pin₂ B2pin2->A

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Critical Safety Protocols

Handling gaseous, flammable materials and reactive organometallics requires strict adherence to safety procedures.

  • Butene Handling : 2-Butene is an extremely flammable liquefied gas.[6][7] All operations must be conducted in a well-ventilated fume hood or a specialized gas handling enclosure. Ensure all equipment is properly grounded to prevent static discharge.[8][9] Use spark-proof tools and explosion-proof electrical equipment. A gas leak detector is highly recommended. Cylinders must be secured at all times.[8]

  • Reagent Handling : Bis(pinacolato)diboron (B₂pin₂) and the iridium catalyst are moisture-sensitive. Handle under an inert atmosphere (Argon or Nitrogen). Boronic esters should be handled with care, avoiding inhalation and skin contact.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[6][10] For handling the butene cylinder, leather safety gloves are recommended.[8]

Materials and Equipment

Reagents
ReagentFormulaGradeSupplierNotes
(E)-2-ButeneC₄H₈≥99%Gas SupplierLecture bottle or cylinder with regulator
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄≥98%e.g., Sigma-AldrichStore under inert atmosphere
[Ir(COD)OMe]₂C₁₈H₃₀Ir₂O₂≥97%e.g., Strem ChemicalsCatalyst Precursor
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)C₁₈H₂₄N₂≥98%e.g., Sigma-AldrichLigand
n-HexaneC₆H₁₄AnhydrousAcros Organics, etc.Solvent, store over molecular sieves
Diethyl Ether(C₂H₅)₂OAnhydrousFisher ScientificFor work-up
Boric AcidH₃BO₃ACS GradeStandard SupplierFor silica gel treatment
Silica GelSiO₂230-400 meshStandard SupplierFor chromatography
Magnesium Sulfate (MgSO₄)MgSO₄AnhydrousStandard SupplierDrying agent
Equipment
  • High-pressure reaction vessel (e.g., Parr reactor or stainless-steel autoclave) equipped with a magnetic stir bar, gas inlet/outlet valves, and a pressure gauge.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Standard laboratory glassware (oven-dried).

  • Cannulas and syringes for liquid transfers.

  • Rotary evaporator.

  • Glass column for flash chromatography.

  • Analytical instruments: GC-MS, ¹H NMR, ¹³C NMR, ¹¹B NMR.

Experimental Protocol: Scalable Synthesis

This protocol is designed for a ~10 g scale of the final product. Adjustments may be necessary for larger scales.

Part A: Reactor Setup and Inerting
  • Preparation : Ensure the high-pressure reaction vessel is clean and oven-dried. Add a magnetic stir bar.

  • Assembly : Assemble the reactor, ensuring all seals are correctly fitted.

  • Inerting : Connect the reactor to a Schlenk line. Evacuate under high vacuum for 15 minutes, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

Part B: The Borylation Reaction
  • Reagent Addition : Under a positive flow of argon, quickly add bis(pinacolato)diboron (B₂pin₂, 15.2 g, 60 mmol, 1.0 equiv), [Ir(COD)OMe]₂ (0.40 g, 0.6 mmol, 1 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.32 g, 1.2 mmol, 2 mol%) to the reaction vessel.

  • Solvent Addition : Add 100 mL of anhydrous n-hexane via cannula transfer. Seal the reactor immediately.

  • Butene Introduction : Cool the sealed reactor in a dry ice/acetone bath (-78 °C) to liquefy the butene upon introduction.

  • Mass Transfer : Place the reactor on a balance. Connect the (E)-2-butene gas cylinder via a stainless-steel tube. Carefully open the valves and add (E)-2-butene until approximately 17 g (300 mmol, 5.0 equiv) has been transferred. Rationale: Using an excess of the inexpensive butene ensures high conversion of the more valuable B₂pin₂ and helps maintain pressure during the reaction.

  • Reaction Conditions : Close the butene inlet valve. Transfer the reactor to a heating mantle placed behind a blast shield. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring : Monitor the internal pressure. The reaction is typically complete within 12-18 hours, indicated by a stable pressure reading and confirmed by GC-MS analysis of an aliquot (after safely venting and sampling).

Part C: Work-up and Product Isolation
  • Cooling & Venting : Cool the reactor to room temperature, then further chill in an ice bath. In a well-ventilated fume hood, slowly vent the excess butene into the exhaust system.

  • Solvent Removal : Open the reactor and transfer the liquid contents to a round-bottom flask. Rinse the reactor with a small amount of hexane and add it to the flask. Remove the solvent under reduced pressure using a rotary evaporator. Caution: The resulting crude oil contains the product, unreacted B₂pin₂, and catalyst residues.

Purification Protocol: Chromatographic Separation

Boronic esters are susceptible to hydrolysis on standard silica gel, which can lead to significant product loss.[11] A modified stationary phase is highly recommended.

Preparation of Boric Acid-Treated Silica Gel

A facile method involves impregnating silica gel with boric acid to reduce the Lewis basicity of the surface silanols.[12][13]

  • Prepare a 1% (w/w) solution of boric acid in methanol.

  • Add silica gel to this solution to form a slurry.

  • Evaporate the methanol on a rotary evaporator until a free-flowing powder is obtained.

  • Dry the treated silica gel under high vacuum for 4 hours before use.

Flash Column Chromatography
  • Column Packing : Dry-pack a column with the boric acid-treated silica gel.

  • Loading : Dissolve the crude oil from Part C in a minimal amount of hexane. Adsorb this solution onto a small amount of treated silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate). Rationale: The non-polar product will elute early, while more polar impurities and catalyst residues will be retained.

  • Fraction Collection : Collect fractions and analyze by TLC (staining with iodine or potassium permanganate) or GC-MS.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-Crotylboronic acid pinacol ester as a colorless oil.

G Start Start: Crude Product Oil LoadSample Load Sample onto Column Start->LoadSample PrepSilica Prepare Boric Acid Treated Silica Gel PackColumn Pack Chromatography Column PrepSilica->PackColumn PackColumn->LoadSample Elute Elute with Hexane/ Ethyl Acetate Gradient LoadSample->Elute Analyze Analyze Fractions (TLC/GC-MS) Elute->Analyze Analyze->Elute Continue elution Combine Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate End Finish: Pure Product Evaporate->End

Caption: Workflow for the purification of (E)-Crotylboronic acid pinacol ester.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance Colorless to pale yellow liquid
Purity (GC-MS) >95%
¹H NMR (400 MHz, CDCl₃) δ 5.45-5.30 (m, 2H, CH=CH), 1.65 (d, 3H, =CH-CH₃ ), 1.55 (d, 2H, B-CH₂ -CH=), 1.22 (s, 12H, pinacol methyls)
¹³C NMR (101 MHz, CDCl₃) δ 129.5, 124.8, 83.1, 24.8, 17.9. (Note: C-B bond signal may be broad or absent)
¹¹B NMR (128 MHz, CDCl₃) δ ~34 ppm (broad singlet)
Refractive Index n20/D ~1.434
Density ~0.888 g/mL at 25 °C

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst.2. Insufficient reaction time/temperature.3. Leak in the reactor system.1. Use fresh catalyst/ligand; ensure anhydrous conditions.2. Increase reaction time or temperature (e.g., to 100 °C).3. Check all seals and re-pressurize before heating.
Formation of Isomers 1. Isomerization of starting material.2. Catalyst-induced isomerization.1. Ensure high purity of (E)-2-butene starting material.2. Lowering the reaction temperature might improve selectivity at the cost of reaction time.
Product Loss During Purification 1. Hydrolysis of the boronic ester on silica gel.2. Product is volatile.1. Use boric acid-treated silica gel as described.2. Use a cold trap on the rotary evaporator and avoid excessive vacuum/heat.
B₂pin₂ Remains in Product Incomplete separation during chromatography.Optimize the solvent gradient for chromatography; start with 100% hexanes and increase ethyl acetate content very slowly.

References

  • 2-Butene, Cis & Trans Safety Data Sheet. (n.d.). Wiley Companies. [Link]

  • Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]

  • Supporting Information for relevant procedures. (n.d.). Wiley-VCH. [Link]

  • Borylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Isobutylboronic acid pinacol ester procedure. (n.d.). Organic Syntheses. [Link]

  • Hitosugi, S., Nogi, K., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 53(42), 5632-5634. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Liu, J., et al. (2018). Catalytic asymmetric transformations of racemic α-borylmethyl-(E)-crotylboronate via kinetic resolution or enantioconvergent reaction pathways. Nature Communications, 9(1), 4344. [Link]

  • Wang, G.-Z., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic & Biomolecular Chemistry, 12(4), 615-618. [Link]

  • Safety Data Sheet Butylenes. (2025). NOVA Chemicals. [Link]

  • Das, K. K., Paul, S., & Panda, S. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 18(44), 8939-8974. [Link]

  • Reddit discussion on purification of alkyl Bpin. (2024). r/Chempros. [Link]

  • Liskey, C. W. (2013). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts (Doctoral dissertation, University of California, Berkeley). [Link]

  • Bagutski, V., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron, 65(49), 9956-9960. [Link]

  • Liu, Y. (2010). Synthesis and Application of Boronic Acid Derivatives (Master's thesis, Virginia Tech). [Link]

  • The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. (2024). RSC Publishing. [Link]

  • SAFETY DATA SHEET Butene 1-. (2017). Linde Gas. [Link]

  • Ros, A., et al. (2014). Functional group directed C–H borylation. Chemical Society Reviews, 43(9), 3229-3246. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]

  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. (n.d.). ResearchGate. [Link]

  • Supporting Information for decarboxylative addition reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013).
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane. (n.d.). eScholarship. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Pinacol Removal Post-Crotylation

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of pinacol (2,3-dimethyl-2,3-butanediol) as a byproduct following crotylation reactions, particularly those involving pinacol boronic esters. Our goal is to equip you with the knowledge to tackle this common purification challenge effectively.

Introduction: The Persistent Pinacol Problem

Pinacol boronic esters are favored reagents in organic synthesis due to their stability and ease of handling. However, after their use in reactions like Suzuki-Miyaura cross-coupling or crotylation, the resulting pinacol byproduct can be notoriously difficult to separate from the desired product.[1] This difficulty arises from its physical properties: it is a white crystalline solid with a melting point of 40-43°C and a boiling point of 171-172°C.[2][3] It is also soluble in hot water, alcohol, and diethyl ether.[2][3] These properties can lead to co-elution during chromatography, contamination of crystalline products, and persistence through aqueous workups.

This guide is structured to provide direct answers to common issues, explaining the underlying chemical principles to empower you to make informed decisions in your purification strategy.

Troubleshooting Guide: Common Pinacol Removal Issues

Scenario 1: "My product and pinacol are co-eluting during silica gel chromatography."

This is a frequent and frustrating issue. The moderate polarity of pinacol often causes it to travel with a wide range of organic compounds on a silica gel column.

Root Cause Analysis:

  • Polarity Overlap: Your product and pinacol likely have similar polarities, leading to poor separation with standard solvent systems.

  • Silica Gel Interactions: Pinacol boronic esters can sometimes interact with the Lewis acidic sites on silica gel, leading to streaking and band broadening, which can further complicate separation from nearby impurities like pinacol.[4]

Solutions:

  • Modify the Stationary Phase:

    • Boric Acid Impregnated Silica Gel: This is a highly effective method to improve the separation of boronic esters from other compounds and can also aid in separating pinacol.[5][6][7] The boric acid caps the Lewis acidic sites on the silica, reducing the streaking of boronic esters and potentially altering the retention of pinacol.[4]

      • Protocol: Preparation of Boric Acid Impregnated Silica Gel

        • Prepare a solution of boric acid in a suitable solvent (e.g., methanol).

        • Create a slurry of the silica gel in the boric acid solution.

        • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

        • Dry the treated silica gel in an oven before packing the column.

  • Optimize the Mobile Phase:

    • Non-polar Wash: If your product is significantly less polar than pinacol, a pre-elution with a non-polar solvent like hexanes or heptane can sometimes wash the pinacol off the column before eluting your product with a more polar solvent system.

    • Alternative Solvent Systems: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can alter the selectivity and improve separation.

  • Chemical Derivatization (Pre-Chromatography):

    • If the above methods fail, consider a chemical modification of either your product or the pinacol. This is a more involved approach but can be very effective. For instance, if your product has a reactive handle (e.g., a free alcohol or amine), you could protect it to significantly alter its polarity before chromatography and then deprotect it after purification.

Scenario 2: "Aqueous workup isn't removing all the pinacol."

While pinacol has some water solubility, especially in hot water, it's often not sufficient for complete removal, particularly if large amounts are present or if your organic solvent has some water miscibility.[2][8]

Root Cause Analysis:

  • Partition Coefficient: The partition coefficient of pinacol between your organic solvent and water may favor the organic layer, especially with less polar organic solvents.

  • Limited Water Solubility: Pinacol's solubility in cold water is limited.[8]

Solutions:

  • Hot Water Washes: Perform extractions with hot water. The increased temperature enhances pinacol's solubility in the aqueous phase. Be mindful of the boiling point of your organic solvent to avoid excessive pressure buildup in the separatory funnel.

  • Brine Washes: After washing with water, perform a brine (saturated NaCl solution) wash. This can help to "salt out" the pinacol from the organic layer by decreasing its solubility and also helps to remove residual water from the organic phase.

  • Azeotropic Removal with Water: For relatively non-polar, higher-boiling products, pinacol can sometimes be removed as an azeotrope with water under reduced pressure.[9] This is particularly useful after an initial aqueous workup has removed the bulk of the pinacol.

    • Protocol: Azeotropic Removal of Pinacol

      • After the aqueous workup, concentrate the organic layer.

      • Add a small amount of water to the crude product.

      • Concentrate the mixture on a rotary evaporator. The water and pinacol will co-evaporate.

      • Repeat the process several times if necessary.

Scenario 3: "My product is an oil, and pinacol is co-precipitating or preventing crystallization."

Pinacol, being a low-melting solid, can act as a eutectic impurity, significantly depressing the melting point of your product and hindering its crystallization.

Root Cause Analysis:

  • Eutectic Mixture Formation: The presence of pinacol can disrupt the crystal lattice of your product, preventing it from forming a solid.

  • Similar Solubility Profiles: Your product and pinacol may have similar solubilities in common crystallization solvents.

Solutions:

  • Trituration with a Non-polar Solvent: This is a simple and often effective technique.

    • Protocol: Trituration

      • Concentrate your crude product to a solid or a thick oil.

      • Add a small amount of a non-polar solvent in which your product is poorly soluble but pinacol has some solubility (e.g., cold hexanes, pentane, or diethyl ether).[4]

      • Stir or sonicate the mixture. The goal is to dissolve the pinacol without dissolving a significant amount of your product.

      • Decant the solvent, which now contains the dissolved pinacol.

      • Repeat the process as needed. Chilling the mixture can enhance the precipitation of your product and the dissolution of pinacol.[4]

  • Recrystallization from a Carefully Chosen Solvent System:

    • If trituration is insufficient, a full recrystallization may be necessary. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while pinacol remains in solution. A binary solvent system (one solvent in which the product is soluble and another in which it is not) can often provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pinacol that I should be aware of for purification?

A1: Understanding the physical properties of pinacol is crucial for designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₆H₁₄O₂Relatively small and non-polar for a diol.
Molecular Weight 118.17 g/mol Can be close to the molecular weight of some target molecules.
Appearance White crystalline solidCan co-precipitate with solid products.
Melting Point 40-43 °C[2][3]Can make products oily and difficult to handle if present as an impurity.
Boiling Point 171-172 °C[2][3]Distillation is feasible if the product has a significantly different boiling point.
Solubility Freely soluble in alcohol and diethyl ether; soluble in hot water.[2][3]Guides the choice of solvents for extraction and crystallization.

Q2: Can I use distillation to remove pinacol?

A2: Yes, distillation can be a viable method if your product has a significantly different boiling point from pinacol (171-172 °C).

  • If your product has a much higher boiling point: Simple distillation or distillation under reduced pressure can be used to remove pinacol.

  • If your product has a lower boiling point: You can distill your product away from the pinacol.

  • Azeotropic Distillation: Pinacol can form an azeotrope with water, which can be removed under reduced pressure.[9] This is useful for removing trace amounts of pinacol from less volatile products.

Q3: Are there any chemical methods to selectively react with and remove pinacol?

A3: Yes, several chemical methods can be employed, although they add extra steps to your synthesis.

  • Oxidative Cleavage: Pinacol is a 1,2-diol and can be oxidatively cleaved with reagents like sodium periodate (NaIO₄) to form two molecules of acetone.[10][11] Acetone is volatile and easily removed. This method is only suitable if your product does not contain functional groups sensitive to oxidation.

  • Transesterification: If the goal is to deprotect a pinacol boronic ester and remove the resulting pinacol, transesterification with another diol, such as diethanolamine, can be effective.[11][12] The resulting diethanolamine boronate often precipitates from the reaction mixture, providing a simple filtration-based purification.[11][12]

Q4: How can I visualize pinacol on a TLC plate?

A4: Pinacol is not UV active. You will need to use a stain for visualization. Common stains that work well for visualizing pinacol include:

  • Potassium Permanganate (KMnO₄) stain: Pinacol, being a diol, will be oxidized by KMnO₄, resulting in a yellow or white spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) stain: This is a general stain for organic compounds and will visualize pinacol.

Visual Workflow and Decision-Making

To assist in selecting the most appropriate purification strategy, the following decision tree illustrates a logical workflow based on the properties of your product and the nature of the purification challenge.

Purification_Strategy start Crude Product (contains pinacol) aqueous_workup Enhanced Aqueous Workup (hot water, brine) start->aqueous_workup is_solid Is the product a solid? is_distillable Is the product distillable? is_solid->is_distillable No (Oil) trituration Trituration with non-polar solvent is_solid->trituration Yes chromatography Attempt Flash Chromatography is_distillable->chromatography No distillation Distillation is_distillable->distillation Yes coelution Co-elution observed? chromatography->coelution recrystallization Recrystallization trituration->recrystallization If impure pure_product Pure Product trituration->pure_product recrystallization->pure_product distillation->pure_product aqueous_workup->is_solid modified_chrom Modified Chromatography (Boric acid treated silica) coelution->modified_chrom Yes coelution->pure_product No chemical_method Consider Chemical Methods (Oxidative cleavage, etc.) modified_chrom->chemical_method Still impure modified_chrom->pure_product chemical_method->pure_product

Caption: Decision tree for selecting a pinacol purification method.

References

  • Pinacol - Grokipedia. (n.d.).
  • ChemicalBook. (2023). Pinacol | 76-09-5.
  • GazFinder. (n.d.). pinacol (C6H14O2).
  • DrugFuture. (n.d.). Pinacol.
  • Reddit. (2023, August 1). Best way to remove pinacol post suzuki. r/chemistry.
  • Google Patents. (n.d.). US4486606A - Process for preparing pinacolone.
  • BOC Sciences. (n.d.). CAS 76-09-5 (Pinacol).
  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
  • Chemcraft. (n.d.). AZEOTROPIC DATA I.
  • Reddit. (2026, January 27). Crystallization of Aryl-PinB boronic ester. r/Chempros.
  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.
  • ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Google Patents. (n.d.). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
  • ResearchGate. (2025, August 6). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. | Request PDF.
  • University of Bristol. (n.d.). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts.
  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.
  • Oxford Academic. (2012, September 15). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • CoLab. (2012, September 5). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Reddit. (2019, February 5). Removing pinacol from a Miyaura Borylation. r/chemistry.
  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

Sources

Optimization

Storage stability and shelf life of trans-Crotylboronic acid pinacol ester

Welcome to the technical support guide for trans-Crotylboronic acid pinacol ester (CAS: 69611-02-5). This document is designed for researchers, chemists, and drug development professionals to provide in-depth information...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for trans-Crotylboronic acid pinacol ester (CAS: 69611-02-5). This document is designed for researchers, chemists, and drug development professionals to provide in-depth information on the storage, stability, and effective use of this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure experimental success and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of trans-Crotylboronic acid pinacol ester.

Storage and Handling

Q1: What are the ideal storage conditions for trans-Crotylboronic acid pinacol ester?

A1: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[] It is a moisture-sensitive liquid, and minimizing exposure to air and humidity is critical to prevent degradation.[2]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, it is highly sensitive to moisture. The primary degradation pathway for pinacol boronic esters is hydrolysis, where water cleaves the ester bond to form the corresponding boronic acid and pinacol.[3][4] While generally stable to oxygen, prolonged exposure is not recommended. The key is to maintain anhydrous and anaerobic conditions during storage and handling.

Q3: How should I handle the reagent when setting up a reaction?

A3: Always handle the material under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, clean syringes and needles for transfers. Ensure all solvents and other reagents in your reaction are anhydrous to prevent premature hydrolysis of the ester.

Stability and Shelf Life

Q4: What is the expected shelf life of trans-Crotylboronic acid pinacol ester?

A4: When stored under the recommended conditions (2-8°C, inert atmosphere, tightly sealed), the reagent can be expected to maintain its purity for at least one year. However, the actual shelf life is highly dependent on handling and storage practices. Frequent opening of the container, even under inert gas, can introduce trace amounts of moisture that accumulate over time.

Q5: Can the compound be stored at room temperature?

A5: While some sources may describe it as stable at room temperature and pressure, this is only for short periods and assumes a perfectly sealed, anhydrous environment.[5] For long-term storage and to guarantee reagent integrity, refrigeration at 2-8°C is mandatory. Storing at room temperature increases the rate of potential decomposition reactions.

Q6: What are the primary decomposition pathways I should be aware of?

A6: The most significant decomposition pathway is hydrolysis to trans-crotylboronic acid. This process is reversible but can lead to inconsistent results in reactions.[3][6] A secondary concern, common to many boronic acids and esters, is protodeboronation, where the carbon-boron bond is cleaved, particularly under harsh acidic or basic conditions.[7]


Table 1: Storage and Stability Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes decomposition and maintains long-term stability.[]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber vial/bottleProtects from moisture ingress and light.
Handling Anhydrous, anaerobic techniquesPrevents hydrolysis, the primary degradation pathway.[2]
Expected Purity Drop <2% over 12 months (ideal conditions)Dependent on handling; frequent access degrades purity faster.
Signs of Decomposition

Q7: How can I tell if my trans-Crotylboronic acid pinacol ester has degraded?

A7: Visual inspection is unreliable as both the ester and its primary hydrolytic byproduct, the boronic acid, are often colorless. The most reliable method is analytical characterization. A ¹H NMR spectrum will show the appearance of new signals corresponding to pinacol and potentially the boronic acid. Inconsistent or poor results in well-established reactions, like a Suzuki-Miyaura coupling, are a strong indicator of reagent degradation.

Q8: What does the hydrolysis byproduct look like on an NMR spectrum?

A8: Upon hydrolysis, you will observe the formation of free pinacol, which typically appears as a sharp singlet around 1.25 ppm in CDCl₃. This signal will be distinct from the pinacol methyl protons of the intact ester (often around 1.27-1.30 ppm). You may also see broader signals corresponding to the boronic acid or its trimeric anhydride (boroxine).

Hydrolysis cluster_products reagent trans-Crotylboronic Acid Pinacol Ester products Decomposition Products reagent->products  Hydrolysis h2o H₂O (Moisture) h2o->reagent acid trans-Crotylboronic Acid pinacol Pinacol

Caption: Primary decomposition pathway via hydrolysis.

Troubleshooting Guide for Experimental Applications

This guide focuses on resolving issues encountered during Suzuki-Miyaura cross-coupling reactions, a primary application for this reagent.

Symptom 1: Low or No Product Yield in Suzuki-Miyaura Coupling
  • Potential Cause 1: Reagent Degradation

    • Explanation: The most common cause of failure is the hydrolysis of the pinacol ester to the boronic acid.[4] While boronic acids are often competent coupling partners, the in situ and uncontrolled formation from the ester disrupts reaction stoichiometry and can introduce impurities that interfere with the catalytic cycle.

    • Recommended Solutions:

      • Verify Reagent Integrity: Before use, run a quick ¹H NMR on your ester. Check for the presence of a significant pinacol signal, which indicates hydrolysis.

      • Use a Fresh Bottle: If degradation is suspected, use a new, unopened bottle of the reagent.

      • Handle with Care: Ensure all glassware is oven-dried or flame-dried, and all solvents are rigorously dried and degassed.

  • Potential Cause 2: Ineffective Catalyst or Base

    • Explanation: The choice of palladium catalyst, ligand, and base is critical and substrate-dependent. An inadequate base may fail to facilitate the transmetalation step efficiently. The catalyst may have decomposed or may not be active enough for your specific substrates.

    • Recommended Solutions:

      • Base Selection: Potassium phosphate (K₃PO₄) is often effective, but consider screening other bases like Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground and anhydrous.[8]

      • Catalyst/Ligand System: For challenging couplings, especially with electron-rich halides, consider more active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) precatalyst.[8]

      • Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.

  • Potential Cause 3: Competing Side Reactions

    • Explanation: Protodeboronation (loss of the boron moiety) can compete with cross-coupling, especially at elevated temperatures or with prolonged reaction times.[7][9] Homocoupling of the boronic ester can also occur in the presence of oxygen.

    • Recommended Solutions:

      • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. While many Suzuki couplings require heat, excessive temperatures can accelerate degradation.

      • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as it reaches completion.

Troubleshooting cluster_conditions Condition Checks start Start: Low/No Yield in Suzuki Coupling check_reagent Step 1: Verify Reagent Quality (Run ¹H NMR) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok use_new Action: Use fresh, unopened reagent. Improve handling technique. reagent_ok->use_new No (Hydrolysis detected) check_conditions Step 2: Evaluate Reaction Conditions reagent_ok->check_conditions Yes use_new->start Re-run Experiment base Is base appropriate and anhydrous? check_conditions->base catalyst Is catalyst/ligand system active enough? base->catalyst degassing Is degassing procedure rigorous? catalyst->degassing optimize Action: Screen bases, ligands, solvents & temperature. Improve degassing. degassing->optimize optimize->start Re-run Experiment

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Experimental Protocol: Quality Control via ¹H NMR

This protocol provides a quick and effective method to assess the integrity of your trans-Crotylboronic acid pinacol ester before use.

Objective: To determine the purity of the ester and quantify the extent of hydrolysis by detecting free pinacol.

Materials:

  • Sample of trans-Crotylboronic acid pinacol ester

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pasteur pipette

Procedure:

  • Sample Preparation: In a clean, dry vial, place approximately 5-10 mg of the trans-Crotylboronic acid pinacol ester.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to include signals from ~0 to 10 ppm.

  • Analysis:

    • Intact Ester: Identify the key signals for the ester. The four methyl groups on the pinacol ring typically appear as a sharp singlet around 1.27-1.30 ppm (12H). The crotyl protons will appear in the alkene and aliphatic regions (typically ~5.5 ppm for vinyl protons and ~1.7 ppm for the methyl group).

    • Hydrolysis Product (Pinacol): Look for a sharp singlet around 1.25 ppm . The presence of this signal indicates that hydrolysis has occurred.

    • Quantification (Approximate): Integrate the signal for the intact ester's pinacol methyls and the signal for free pinacol. The relative integration values can provide a rough estimate of the percentage of hydrolysis. A sample with >5% hydrolysis should be used with caution or replaced.

References

  • The Royal Society of Chemistry. (2020, March 12). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wikipedia. Boronic acid.
  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • PubMed. (2012, March 16). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters.
  • ESPI Metals. Boron.
  • BOC Sciences. CAS 69611-02-5 (trans-Crotylboronic acid pinacol ester).
  • ChemBK. (2024, April 9). trans-CrotyL.
  • Fisher Scientific. (2009, March 12). SAFETY DATA SHEET.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Sigma-Aldrich. trans-Crotylboronic acid pinacol ester 95 69611-02-5.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.
  • Organic Syntheses Procedure. boronic esters.
  • ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Santa Cruz Biotechnology. trans-Crotylboronic acid pinacol ester | CAS 69611-02-5.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • PubChem. (E)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Wikipedia. Organoboron chemistry.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • University of Bristol, School of Chemistry. (2013, March 24). and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via.
  • ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF.
  • Magritek. (2024, August 14). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.

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Reference Data & Comparative Studies

Validation

The Strategist's Guide to Boron: A Comparative Analysis of trans-Crotylboronic Acid Pinacol Ester and MIDA Boronates in Suzuki-Miyaura Coupling

For researchers, synthetic chemists, and professionals in drug development, the choice of organoboron reagent is a critical decision point that dictates the efficiency, robustness, and strategic possibilities of a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of organoboron reagent is a critical decision point that dictates the efficiency, robustness, and strategic possibilities of a synthetic route. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, yet its success is deeply intertwined with the stability and reactivity of the boronic acid partner.[1][2][3] While free boronic acids are foundational, their inherent instability—leading to decomposition via protodeboronation or trimerization into boroxines—necessitated the development of more reliable surrogates.[4][5][6]

This guide provides an in-depth, objective comparison of two leading solutions: the widely used trans-crotylboronic acid pinacol ester , representing the class of boronic esters, and the strategically powerful N-methyliminodiacetic acid (MIDA) boronates . We will dissect their fundamental differences in stability, handling, and mechanistic behavior, providing the experimental context needed to select the optimal reagent for your specific synthetic challenge.

At the Crossroads of Stability and Reactivity: A Structural Overview

The fundamental difference between pinacol esters and MIDA boronates lies in the coordination state of the boron atom, a distinction that has profound implications for their chemical behavior.

trans-Crotylboronic Acid Pinacol Ester: The Workhorse Reagent

Pinacol esters are a go-to choice for stabilizing boronic acids.[5][7] By reacting the boronic acid with a diol, in this case, pinacol, a more robust cyclic boronic ester is formed. This derivative of crotylboronic acid is a clear, colorless liquid, stable at room temperature, and widely used in organic synthesis.[8][9][10] In the Suzuki-Miyaura catalytic cycle, it is generally understood that the pinacol ester must first be hydrolyzed under the basic reaction conditions to release the active boronic acid, which then participates in the crucial transmetalation step with the palladium catalyst.[5]

MIDA Boronates: The Protected Strategist

MIDA boronates represent a paradigm shift in managing boronic acid reactivity. The N-methyliminodiacetic acid (MIDA) ligand complexes with the boronic acid to form a bicyclic, tetracoordinate boron species.[11][12] This structural change effectively "protects" the boron, sequestering its empty p-orbital and rendering it inert to the anhydrous conditions of many synthetic transformations, including Suzuki-Miyaura coupling.[11][13][14] Their power lies in a controlled-release mechanism; under specific aqueous basic conditions, the MIDA ligand is slowly cleaved, liberating the free boronic acid in situ.[4][15][16][17] This feature transforms notoriously unstable boronic acids into benchtop-stable, crystalline solids.[4][11][16]

Head-to-Head Comparison: Performance and Practicality

Featuretrans-Crotylboronic Acid Pinacol EsterMIDA Boronates
Boron Hybridization sp² (trigonal planar)sp³ (tetrahedral)[12]
Physical Form Typically liquid or low-melting solid[8]Generally free-flowing, crystalline solids[18][19]
Air & Moisture Stability Good, but can be susceptible to hydrolysis.[5]Excellent, often indefinitely stable on the benchtop.[18][19]
Chromatography Can be purified on silica, but prolonged contact may cause hydrolysis and poor recovery.[5]Highly stable to silica gel column chromatography, enabling easy purification.[18][20][21]
Reactivity in Coupling Directly reactive under standard aqueous basic Suzuki-Miyaura conditions.Inert under anhydrous conditions; requires specific aqueous base (e.g., K₃PO₄) for slow release and subsequent coupling.[15]
Use with Unstable Boron Species Moderately effective. Prone to decomposition if the released boronic acid is unstable and the coupling partner is slow to react.[4][6]Highly effective. The slow-release mechanism maintains a low concentration of the unstable boronic acid, minimizing decomposition and maximizing coupling efficiency.[4][11][16]
Iterative Cross-Coupling (ICC) Not suitable, as the boronate is reactive.Ideal. The MIDA group acts as a robust protecting group, enabling sequential, controlled bond formation.[18][22][23][24]

The Suzuki-Miyaura Catalytic Cycle: Two Paths to C-C Bonds

The operational difference between these two reagents is best visualized through their entry into the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [B(OH)₃X]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicEster R²-B(pin) (Pinacol Ester) Hydrolysis Hydrolysis (Base, H₂O) BoronicEster->Hydrolysis BoronicAcid R²-B(OH)₂ Hydrolysis->BoronicAcid BoronicAcid->Transmetal Active Species

Figure 1: Suzuki-Miyaura cycle with a pinacol ester, which typically requires hydrolysis to the active boronic acid before transmetalation.

The MIDA boronate introduces a preliminary, rate-controlled deprotection step that feeds the catalytic cycle, which is especially crucial when the active boronic acid is fragile.

MIDA_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product MIDABoronate R²-B(MIDA) (Stable Reservoir) SlowRelease Slow Release (K₃PO₄, H₂O) MIDABoronate->SlowRelease BoronicAcid R²-B(OH)₂ (Low Concentration) SlowRelease->BoronicAcid BoronicAcid->Transmetal Feed

Figure 2: The MIDA boronate acts as a stable precursor, slowly releasing the active boronic acid into the catalytic cycle under specific conditions.

Experimental Protocols: A Tale of Two Couplings

To illustrate the practical differences, consider the coupling of an electronically deactivated aryl chloride with a crotyl fragment.

Protocol 1: Standard Coupling with trans-Crotylboronic Acid Pinacol Ester
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl chloride (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add trans-crotylboronic acid pinacol ester (1.5 equiv).

  • Solvent and Base: Add a degassed solvent mixture (e.g., 5:1 Dioxane/H₂O) followed by a strong aqueous base (e.g., K₃PO₄, 3.0 equiv).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Slow-Release Coupling with Crotyl MIDA Boronate

This protocol is adapted from the general slow-release conditions developed for unstable boronic acids.[4][25]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl chloride (1.0 equiv), crotyl MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and phosphine ligand (e.g., SPhos, 10 mol%).

  • Solvent and Base: Add a degassed solvent mixture of 5:1 dioxane/H₂O (to a final concentration of ~0.07 M) and solid K₃PO₄ (7.5 equiv).[25]

  • Reaction: Heat the mixture to 60 °C for 6 hours, monitoring by TLC or LC-MS.[25] The lower temperature and specific base are key to controlling the release rate.

  • Workup: The workup procedure is identical to Protocol 1. The enhanced stability of the MIDA boronate starting material and any unreacted boronic species simplifies purification.

Comparative Performance Data

Experimental evidence consistently demonstrates the superiority of the MIDA slow-release strategy for challenging couplings, particularly with unstable boronic acids like 2-heteroaryl or vinyl derivatives.[4][15][16]

Coupling PartnersBoronic Acid FormYield (%)Comments
Deactivated Aryl-Cl + 2-Furylboronic acidFreshly prepared boronic acid15%Significant protodeboronation and side reactions observed.[4][25]
Deactivated Aryl-Cl + 2-Furyl MIDA boronateMIDA boronate (slow-release)92%Clean reaction with high conversion due to minimized boronic acid decomposition.[4][25]
Electron-rich Aryl-Cl + Vinylboronic acidPinacol Ester45%Low yield attributed to rapid decomposition of vinylboronic acid under reaction conditions.
Electron-rich Aryl-Cl + Vinyl MIDA boronateMIDA boronate (slow-release)88%The slow in situ generation of vinylboronic acid outcompetes its decomposition pathways.[4]

Note: Yields are representative and based on published results for analogous systems to illustrate the performance difference.

Conclusion and Strategic Recommendations

The choice between trans-crotylboronic acid pinacol ester and a MIDA boronate is not merely a matter of preference but a strategic decision based on the specific demands of the synthesis.

Choose trans-Crotylboronic Acid Pinacol Ester when:

  • You are performing a standard Suzuki-Miyaura coupling with robust, stable coupling partners.

  • The corresponding free boronic acid is known to be stable under basic, thermal conditions.

  • The synthesis is straightforward and does not require the boron moiety to be carried through multiple steps.

  • Cost and atom economy are primary drivers for a well-established transformation.

Choose MIDA Boronates when:

  • Your boronic acid is inherently unstable: This is the paramount advantage of MIDA boronates. For 2-heterocyclic, vinyl, or cyclopropyl boronic acids, the slow-release method is often the only viable path to high yields.[4][16]

  • Your coupling partner is challenging: When using sterically hindered or electron-rich (deactivated) halides that react slowly, MIDA boronates prevent the premature decomposition of the boron reagent.[4]

  • You are designing a multi-step, iterative synthesis: The MIDA group is an exceptional protecting group, allowing for a wide range of chemical transformations to be performed on other parts of the molecule while the boron functionality remains masked.[13][22][24] This enables the powerful strategy of iterative cross-coupling for the modular assembly of complex molecules.[18][23]

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Also available at: [Link]

  • MIDA boronate | Chem-Station Int. Ed. (2014, February 9). Retrieved February 17, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved February 17, 2026, from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Retrieved February 17, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Chemical Reviews, 95(7), 2457–2483. Retrieved February 17, 2026, from [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Retrieved February 17, 2026, from [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update. (2022, June 9). Retrieved February 17, 2026, from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Retrieved February 17, 2026, from [Link]

  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S. Patent No. US20160207943A1.
  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. (2011). Australian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7139–7143. Retrieved February 17, 2026, from [Link]

  • Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]

  • trans-CrotyL - Introduction. (2024, April 9). ChemBK. Retrieved February 17, 2026, from [Link]

  • Burke, M. D., & Gillis, E. P. (2018). Methods for forming protected organoboronic acids. U.S. Patent No. US9908900B2.
  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. Retrieved February 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. Retrieved February 17, 2026, from [Link]

  • He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(10), 3700–3708. Retrieved February 17, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved February 17, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309. Retrieved February 17, 2026, from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Cross-coupling reactions of organoborons with organic halides. Tetrahedron, 58(48), 9633-9695. Retrieved February 17, 2026, from [Link]

  • Organoboron compounds for Suzuki–Miyaura cross‐coupling reaction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Denmark Group, University of Illinois. Retrieved February 17, 2026, from [Link]

  • Denmark, S. E., & Smith, R. C. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16014-16027. Retrieved February 17, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Christensen, J. B., et al. (2022). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. Retrieved February 17, 2026, from [Link]

  • Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). Retrieved February 17, 2026, from [Link]

  • MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. (2023). Angewandte Chemie International Edition, 62(40), e202309566. Retrieved February 17, 2026, from [Link]

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Comparative

Comparative Guide: Selectivity and Performance of Pinacol vs. Catechol Crotylboronates

Executive Summary In the construction of polyketides and complex pharmaceutical intermediates, the crotylation of aldehydes is a pivotal C-C bond-forming event. The choice between Pinacol (Pin) and Catechol (Cat) crotylb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the construction of polyketides and complex pharmaceutical intermediates, the crotylation of aldehydes is a pivotal C-C bond-forming event. The choice between Pinacol (Pin) and Catechol (Cat) crotylboronates represents a fundamental trade-off between stability/handling and reactivity/Lewis acidity .

  • Pinacol Crotylboronates: The industry standard for stability. They exhibit low Lewis acidity, requiring thermal or catalytic activation. They are the reagents of choice for catalytic enantioselective methods where background reaction rates must be negligible.

  • Catechol Crotylboronates: Highly reactive species often generated in situ. Their enhanced Lewis acidity allows for reaction at lower temperatures without external catalysts, but their hydrolytic instability makes isolation difficult.

This guide analyzes the mechanistic divergence, selectivity profiles, and experimental protocols for both ester classes.

Mechanistic Foundation: The Zimmerman-Traxler Model[1][2][3]

Both reagents function as Type I allylation reagents.[1] They react via a closed, six-membered chair-like transition state (Zimmerman-Traxler). The stereochemical outcome is dictated by the geometry of the crotyl unit (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 vs. 

) and the minimization of 1,3-diaxial interactions.
Stereochemical Fidelity
  • 
    -Crotylboronates 
    
    
    
    anti -Homoallylic Alcohols[2]
  • 
    -Crotylboronates 
    
    
    
    syn -Homoallylic Alcohols[3]

However, the rate and tightness of this transition state differ significantly between Pin and Cat esters due to the electrophilicity of the boron center.

Mechanistic Visualization

The following diagram illustrates the transition state differences. Note the "Lewis Acidity Gap" which dictates the reaction barrier.

ZimmermanTraxler cluster_0 Reagent Properties Pin Pinacol Ester (Low Lewis Acidity) Stable, High Barrier TS Zimmerman-Traxler TS (Six-Membered Chair) Pin->TS Requires Heat/Catalyst (Slow Background) Cat Catechol Ester (High Lewis Acidity) Reactive, Low Barrier Cat->TS Spontaneous at -78°C (Fast Background) Product_Anti Anti-Product (from E-Crotyl) TS->Product_Anti E-Isomer Input Product_Syn Syn-Product (from Z-Crotyl) TS->Product_Syn Z-Isomer Input

Figure 1: Comparative Mechanistic Pathway. Pinacol esters require activation energy (catalyst/heat) to enter the TS, whereas Catechol esters enter spontaneously due to higher electrophilicity.

Detailed Performance Comparison

The following data synthesizes reactivity trends observed in Type I allylations (e.g., Roush, Brown, and Hall methodologies).

FeaturePinacol CrotylboronateCatechol Crotylboronate
Lewis Acidity Low .[4] Oxygen lone pairs from pinacol donate into boron p-orbital, reducing electrophilicity.High . Electron-withdrawing aryl ring and ring strain increase boron electrophilicity.
Hydrolytic Stability Excellent . Chromatographically stable; shelf-stable for months.Poor . Hydrolyzes rapidly in air/moisture to boronic acid. Rarely isolated.
Reactivity Profile Slow at RT. often requires

or Lewis Acid (Sc(OTf)

, BF

) catalysis.
Reactive at

to

without catalysts.
Stereoselectivity (

)
Variable . High

(>20:1) only if catalyzed. Uncatalyzed thermal reactions often suffer from lower

due to loose TS.
High . High reactivity at low temp ensures a tight, ordered TS, preserving

fidelity.
Suitability for Asymmetric Catalysis Ideal . Low background reaction allows chiral catalysts (e.g., phosphoric acids) to control stereochemistry.Unsuitable . High background (racemic) reaction outcompetes the catalyst.

Experimental Protocols

Protocol A: Catalytic Asymmetric Crotylation (Pinacol)

Use Case: When enantioselectivity is required and the substrate is valuable. Reference Grounding: Based on chiral phosphoric acid catalysis (e.g., Antilla/Schaus methodologies).

Reagents:

  • Aldehyde (1.0 equiv)[3]

  • Pinacol crotylboronate (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (5-10 mol%)

  • Solvent: Toluene or DCM

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool to room temperature (RT) under Argon.

  • Charging: Add the chiral catalyst (10 mol%) and aldehyde (1.0 mmol) in Toluene (0.5 M).

  • Addition: Add Pinacol crotylboronate (1.2 mmol).

  • Incubation: Stir at RT for 24–48 hours. (Note: Pinacol esters are slow; conversion monitoring by TLC is critical).

  • Workup: Unlike boranes, oxidative workup is often unnecessary for the ester, but standard NaBO

    
     or H
    
    
    
    O
    
    
    /NaOH workup ensures clean alcohol isolation.
  • Purification: Silica gel chromatography (Pinacol byproduct can be streaky; use specific stains like KMnO

    
    ).
    
Protocol B: In Situ Transesterification (Catechol)

Use Case: When high reactivity is needed for unreactive aldehydes or radical processes, avoiding the isolation of unstable catechol esters. Reference Grounding: Adapted from Renaud’s radical deboronative protocols and Brown’s allylation principles.

Reagents:

  • Pinacol crotylboronate (Precursor)

  • Catechol Methyl Borate (MeOBcat) (Activator)

  • Aldehyde / Radical Trap

Step-by-Step:

  • Activation: Dissolve Pinacol crotylboronate (1.0 equiv) in anhydrous THF under Argon.

  • Transesterification: Add MeOBcat (1.0–1.2 equiv). Stir for 1 hour at RT.

    • Mechanism:[1][5] The equilibrium shifts to form the Catechol Crotylboronate and MeOBpin due to the thermodynamic stability of the B-O bonds in the pinacol species vs the volatile MeOBcat.

  • Reaction: Cool the mixture to -78°C.

  • Addition: Add the electrophile (aldehyde) slowly.

  • Completion: The reaction is typically complete within 1–2 hours at low temperature due to the enhanced Lewis acidity of the generated catechol species.

  • Quench: Basic oxidative workup (NaOH/H

    
    O
    
    
    
    ) is mandatory to cleave the C-B bond and remove the catechol byproduct.

Workflow Visualization

The following diagram outlines the decision process and experimental flow for selecting the correct reagent.

Workflow Start Start: Aldehyde Substrate Decision Is the substrate sterically hindered or electronically deactivated? Start->Decision PathPin No: Standard Reactivity Decision->PathPin No PathCat Yes: Low Reactivity Decision->PathCat Yes UsePin Use Pinacol Ester + Chiral Catalyst PathPin->UsePin ResultPin High ee%, High dr (Slow Rate) UsePin->ResultPin GenCat Generate Catechol Ester (in situ via MeOBcat) PathCat->GenCat ReactCat React at -78°C GenCat->ReactCat ResultCat High Conversion (Kinetic Control) ReactCat->ResultCat

Figure 2: Decision Matrix for Reagent Selection. Choose Pinacol for stereocontrol via catalysis; choose Catechol for raw reactivity via in situ generation.

References

  • Roush, W. R. (1991).[6][7] Allylboronates in Organic Synthesis. Comprehensive Organic Synthesis, Vol 2, 1-53.[6] (Foundational review of tartrate vs. other esters).

  • Brown, H. C., & Bhat, K. S. (1986).[6] Chiral Synthesis via Organoboranes. 7. Diastereoselective and Enantioselective Synthesis of erythro- and threo-Homoallylic Alcohols via Enantiomeric (Z)- and (E)-Crotylboranes. Journal of the American Chemical Society, 108(19), 5919–5923. Link

  • André-Joyaux, E., et al. (2020).[8] A General Approach to Deboronative Radical Chain Reactions with Pinacol Alkylboronic Esters. Angewandte Chemie International Edition, 59(33), 13859-13864.[8] (Describes the in situ Pin

    
     Cat transesterification protocol). Link
    
  • Rauniyar, V., & Hall, D. G. (2004). Catalytic Enantioselective Allylboration of Aldehydes with Boronic Acid Esters. Angewandte Chemie International Edition, 43(15), 2010-2025. (Review of catalytic methods using Pinacol esters). Link

  • Denmark, S. E., & Fu, J. (2003).[7] Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. Link

Sources

Validation

Determining absolute configuration of crotylation products

Publish Comparison Guide: Determining Absolute Configuration of Crotylation Products Part 1: The Stereochemical Challenge Crotylation—the addition of a crotyl group to an aldehyde—is a cornerstone reaction in polyketide...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Determining Absolute Configuration of Crotylation Products

Part 1: The Stereochemical Challenge

Crotylation—the addition of a crotyl group to an aldehyde—is a cornerstone reaction in polyketide synthesis, generating two contiguous stereocenters simultaneously. This creates a complex stereochemical problem: four possible stereoisomers exist, grouped into two diastereomeric pairs (syn and anti), each consisting of two enantiomers.

To fully characterize a crotylation product (a homoallylic alcohol), a researcher must determine:

  • Relative Configuration: Is the relationship between the hydroxyl group and the methyl group syn or anti?

  • Absolute Configuration: Is the carbinol center (

    
    ) or (
    
    
    
    )?

This guide objectively compares the primary methods for solving this puzzle, synthesizing classical NMR techniques with modern spectroscopic alternatives.

Part 2: The Predictive Framework (Zimmerman-Traxler)

Before experimental determination, it is critical to understand the predicted outcome. The Zimmerman-Traxler Transition State (TS) model provides the mechanistic logic connecting reagent geometry to product stereochemistry.

  • (Z)-Crotylmetals (e.g., from Brown’s reagents) typically yield syn -homoallylic alcohols.

  • (E)-Crotylmetals typically yield anti -homoallylic alcohols.

While this model is highly reliable for boron and titanium enolates, it is a predictive hypothesis that must be validated experimentally using the methods below.

ZimmermanTraxler Reagents Crotyl Metal Reagent (Boron/Titanium) Z_Crotyl (Z)-Crotyl Metal Reagents->Z_Crotyl E_Crotyl (E)-Crotyl Metal Reagents->E_Crotyl TS Zimmerman-Traxler Transition State (Chair-like) Syn Syn-Homoallylic Alcohol (Major Product) TS->Syn From Z-Enolate Anti Anti-Homoallylic Alcohol (Major Product) TS->Anti From E-Enolate Z_Crotyl->TS Axial Methyl E_Crotyl->TS Equatorial Methyl

Caption: Mechanistic flow from reagent geometry to stereochemical outcome via the Zimmerman-Traxler transition state.

Part 3: Comparative Analysis of Determination Methods

This section evaluates the three primary methodologies for determining absolute configuration.

Method A: Mosher’s Ester Analysis (NMR)

The Industry Standard for Solution-Phase Samples

This method involves derivatizing the alcohol with chiral agents (Mosher's acid chlorides) and analyzing the chemical shift differences (


) in 

H NMR.
  • Mechanism: The Mosher auxiliary (MTPA) has a preferred conformation in solution where the phenyl ring shields protons on one side of the carbinol center.

  • Requirement: ~5-10 mg of pure alcohol.

  • Pros: No crystals required; determines absolute configuration of the carbinol center reliably; accessible in any organic lab.

  • Cons: Requires derivatization steps; can be ambiguous for sterically hindered alcohols.

Method B: X-Ray Crystallography

The Gold Standard[1]

  • Mechanism: Diffraction of X-rays by a crystalline lattice.

  • Requirement: Single crystal of suitable size and quality. Often requires heavy atom derivatization (e.g.,

    
    -nitrobenzoate) if the molecule lacks anomalous scatterers.
    
  • Pros: Unambiguous determination of both relative and absolute configuration simultaneously.

  • Cons: "Bottleneck" step—crystallization is unpredictable and time-consuming; destructive to the crystal.

Method C: Vibrational Circular Dichroism (VCD)

The Modern Non-Destructive Alternative

  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light.[2]

  • Requirement: ~5-10 mg of sample in solution; comparison with DFT-calculated spectra.

  • Pros: Non-destructive; no derivatization; works directly in solution.

  • Cons: High instrumentation cost; requires computational chemistry expertise (DFT calculations).

Summary Comparison Table
FeatureMosher's Method (NMR)X-Ray CrystallographyVCD Spectroscopy
Primary Output Absolute Config (Carbinol)Absolute & Relative ConfigAbsolute Config
Sample State Solution (

,

)
Solid (Single Crystal)Solution (

, etc.)
Sample Amount 5–10 mg (recoverable*)<1 mg (if crystal grows)5–10 mg (fully recoverable)
Time to Result 1–2 Days (Derivatization)Days to Weeks (Growth)4–8 Hours (Scan + Calc)
Cost Low (Reagents + NMR time)High (Instrument/Service)High (Instrument/Software)
Reliability High (for unhindered alcohols)Absolute (if successful)High (depends on DFT model)

*Recoverable only after hydrolysis of the ester.

Part 4: Detailed Experimental Protocols

Protocol 1: Modified Mosher’s Method for Homoallylic Alcohols

This protocol determines the absolute configuration of the secondary alcohol (carbinol) center.

Reagents:

  • (R)-(-)-MTPA-Cl (creates the S-Mosher ester)

  • (S)-(+)-MTPA-Cl (creates the R-Mosher ester)

  • Dry Pyridine,

    
    
    

Workflow:

  • Aliquot: Split the homoallylic alcohol sample into two NMR tubes (approx 2-5 mg each).

  • Derivatization:

    • Tube A: Add 10-15

      
      L of (R)-(-)-MTPA-Cl  and 10 
      
      
      
      L dry pyridine in
      
      
      . (Yields S-ester ).
    • Tube B: Add 10-15

      
      L of (S)-(+)-MTPA-Cl  and 10 
      
      
      
      L dry pyridine in
      
      
      . (Yields R-ester ).
  • Reaction: Shake and let stand for 1-4 hours (monitor by TLC if needed).

  • Analysis: Acquire

    
    H NMR spectra for both tubes.
    
  • Calculation:

    • Assign protons neighboring the chiral center (

      
      ).
      
    • Calculate

      
       for each proton.
      
    • Note: Pay attention to the sign (+ or -).[1][3][4]

Interpretation Logic: Construct a model where the MTPA phenyl group shields the protons syn to it in the preferred conformation.

  • Positive

    
     (> 0):  Protons reside on the right side of the plane (Right = Positive).
    
  • Negative

    
     (< 0):  Protons reside on the left side of the plane.
    

MosherLogic Start Calculate Δδ(SR) = δ(S-ester) - δ(R-ester) CheckSign Check Sign of Δδ for Protons L1 and L2 Start->CheckSign Pos Δδ > 0 (Positive) Proton is on Right (R) CheckSign->Pos Value is + Neg Δδ < 0 (Negative) Proton is on Left (S) CheckSign->Neg Value is - Assign Draw Newman Projection to Assign Absolute Config Pos->Assign Neg->Assign

Caption: Logic flow for assigning configuration based on Delta-Delta chemical shifts.

Protocol 2: Establishing Relative Stereochemistry (Syn/Anti)

Mosher's method gives the carbinol configuration. To solve the whole molecule, you must link this to the methyl stereocenter.

Method:


 Coupling Analysis
  • Analyze the Carbinol Proton (

    
    ):  Look at the coupling constant between the carbinol proton and the adjacent methine proton (
    
    
    
    ).
  • General Trend (for simple chains):

    • Anti-isomer: Often exhibits larger coupling (

      
       Hz) due to anti-periplanar conformation preference in non-polar solvents.
      
    • Syn-isomer: Often exhibits smaller coupling (

      
       Hz).
      
    • Warning: This is conformation-dependent. For high reliability, convert the alcohol to an acetonide (if a 1,3-diol is generated via subsequent aldol) and use the Rychnovsky method , or form a cyclic carbonate.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols.

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society.

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990).[5] Stereochemistry of Alternating Polyol Chains: 13C NMR Analysis of 1,3-Diol Acetonides. Tetrahedron Letters.

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][2][6][7][8] Chirality.

Sources

Comparative

E-Crotylboronate Validation: A Comparative Guide to Stereochemical Assignment

Executive Summary In the synthesis of polyketides and complex pharmaceutical scaffolds, the geometry of the crotylboronate reagent is not merely a structural detail—it is the deterministic factor for the stereochemical o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of polyketides and complex pharmaceutical scaffolds, the geometry of the crotylboronate reagent is not merely a structural detail—it is the deterministic factor for the stereochemical outcome of the subsequent carbon-carbon bond formation.

Based on the Zimmerman-Traxler transition state model , an (E)-crotylboronate yields the anti -homoallylic alcohol, whereas the (Z)-isomer yields the syn -product. Consequently, failing to validate the E-geometry of your synthesized reagent renders any downstream enantioselective catalysis moot. This guide outlines the two industry-standard methods for validating E-geometry: NMR Spectroscopy (direct observation) and Chemical Derivatization (functional verification), providing the experimental logic required for high-integrity data packages.

Part 1: The Stereochemical Imperative (The "Why")

Before detailing how to validate, we must establish why the validation parameters exist. The reaction proceeds via a closed, six-membered chair-like transition state.

  • The Mechanism: The boron atom coordinates to the carbonyl oxygen.

  • The Causality: To minimize 1,3-diaxial interactions, the aldehyde substituent (R) adopts an equatorial position.

  • The Geometric Translation:

    • In an (E)-crotylboronate , the methyl group of the crotyl moiety prefers an equatorial orientation in the transition state. This leads to the anti diastereomer.

    • In a (Z)-crotylboronate , the methyl group is forced into an axial position (to avoid severe steric clash with the ligand on boron), leading to the syn diastereomer.

Therefore, validating the reagent's geometry is functionally equivalent to predicting the reaction's diastereoselectivity.

Part 2: Method A — NMR Spectroscopy (The Gold Standard)

Direct observation via


H NMR is the fastest and most non-destructive method for validation. However, it requires a nuanced understanding of coupling constants (

) in alkenyl systems.
The Diagnostic Signals

Focus on the two olefinic protons:

  • 
     (The proton on the carbon attached to Boron, often obscured).
    
  • 
     (The proton on the carbon attached to the methyl group).
    
The Coupling Constant Logic ( )

According to the Karplus equation, the magnitude of the vicinal coupling constant is dependent on the dihedral angle.

  • Trans (E) Alkenes: Display a larger coupling constant, typically 15.0 – 18.0 Hz .

  • Cis (Z) Alkenes: Display a smaller coupling constant, typically 10.0 – 12.0 Hz .

Application Protocol
  • Solvent Selection: Use

    
     (Benzene-
    
    
    
    ) rather than
    
    
    . Benzene often resolves overlapping allylic signals that chloroform obscures.
  • Acquisition: Acquire at least 8 scans to ensure the "roofing" effect of the multiplets is clearly resolvable.

  • Analysis: Locate the multiplet for the

    
    -proton (relative to boron). If it is a distinct doublet of quartets (dq) or similar, measure the large coupling (
    
    
    
    ).
    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       or presence of a minor isomer with this coupling.
      

Scientist's Note: If the spectrum is second-order (multiplets are not clear), a 1D-NOESY experiment is required. Irradiate the methyl group doublet.

  • E-Isomer: You will see NOE enhancement of the

    
    -proton (on the CH-B).
    
  • Z-Isomer: You will see NOE enhancement of the other olefinic proton, but not the

    
    -proton.
    

Part 3: Method B — Chemical Derivatization (The Functional Test)

NMR can sometimes be ambiguous if the boron ligands are bulky or paramagnetic traces cause broadening. The ultimate "truth" is the reaction outcome. This method uses a standard aldehyde (Benzaldehyde) to confirm the reagent behaves as an E-crotyl source.

Standard Operating Procedure (SOP): Benzaldehyde Benchmark
  • Objective: Determine the anti:syn ratio of the product.

  • Reagent: Benzaldehyde (freshly distilled).

  • Reference Standard: Roush or Brown Crotylation protocols.[1][2]

Step-by-Step Protocol
  • Setup: Flame-dry a 10 mL round-bottom flask under Argon.

  • Reaction:

    • Charge with (E)-Crotylboronate (0.5 mmol) in dry Toluene (2 mL).

    • Cool to -78 °C (if using unstable boranes) or RT (for stable boronates).

    • Add Benzaldehyde (0.4 mmol) dropwise.

    • Stir for 2–4 hours.

  • Oxidative Workup (Critical Step):

    • Why: This cleaves the C-B bond with retention of stereochemistry, releasing the free alcohol.

    • Add 3M NaOH (0.5 mL) followed by 30%

      
       (0.5 mL).
      
    • Caution: Exothermic. Stir vigorously for 1 hour.

  • Analysis:

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Analyze the crude mixture via

      
      H NMR.[3]
      
    • Diagnostic Peaks: The carbinol proton (

      
      -OH) of the anti isomer typically appears at ~4.4–4.6 ppm  (doublet, 
      
      
      
      ), distinct from the syn isomer.

Part 4: Comparative Analysis

FeatureMethod A: NMR SpectroscopyMethod B: Chemical Derivatization
Primary Data Coupling Constants (

), NOE
Diastereomeric Ratio (dr) of Product
Accuracy High (if peaks resolve)Absolute (Functional proof)
Time Required 15 Minutes4–6 Hours
Sample Destructive? NoYes
Ambiguity Risk Medium (Second-order effects)Low (Distinct diastereomers)
Best For... Routine batch checkingFinal QC before scale-up

Part 5: Visualizations

Diagram 1: Validation Workflow

This flowchart illustrates the decision matrix for accepting a synthesized reagent batch.

ValidationWorkflow Synthesis Synthesis of Crotylboronate CrudeNMR 1H NMR Analysis (C6D6) Synthesis->CrudeNMR DecisionJ Check Coupling (J) of Olefinic Protons CrudeNMR->DecisionJ PassE J = 15-18 Hz (E-Isomer Confirmed) DecisionJ->PassE Clear High J FailZ J = 10-12 Hz (Z-Isomer Detected) DecisionJ->FailZ Low J Ambiguous Overlapping Peaks (Ambiguous) DecisionJ->Ambiguous Unclear ChemDeriv Chemical Derivatization (Benzaldehyde Test) PassE->ChemDeriv Validation Step NOE Run 1D-NOESY Ambiguous->NOE NOE->PassE NOE: Me-H(alpha) NOE->FailZ NOE: Me-H(olefin) FinalQC Measure anti:syn Ratio (Target > 20:1) ChemDeriv->FinalQC Release Release Batch for Synthesis FinalQC->Release Anti Product Reject Reject/Reprocess FinalQC->Reject Syn Product

Caption: Step-by-step decision matrix for validating E-crotylboronate geometry using NMR and chemical benchmarking.

Diagram 2: The Stereochemical Logic (Zimmerman-Traxler)

This diagram visualizes the mechanistic link between reagent geometry and product stereochemistry.

ZimmermanTraxler Reagent (E)-Crotylboronate TS Chair-Like Transition State (Zimmerman-Traxler) Reagent->TS Aldehyde Addition Interaction Methyl Group: Equatorial Preference TS->Interaction Steric Control Product Anti-Homoallylic Alcohol TS->Product C-C Bond Formation Interaction->Product Determines Outcome

Caption: Mechanistic flow showing how E-geometry dictates the equatorial methyl position, resulting in anti-selectivity.

References

  • Roush, W. R., et al. "Highly Stereoselective Synthesis of anti,anti-Dipropionate Stereotriads."[4] Journal of the American Chemical Society, 2012. [Link]

  • Brown, H. C., & Bhat, K. S. "Chiral Synthesis via Organoboranes. 7. Diastereoselective and Enantioselective Synthesis of erythro-Homoallylic Alcohols via Enantio- and Diastereoselective Allylboration of Aldehydes." Journal of the American Chemical Society, 1986.[1] [Link]

  • Chen, M., & Roush, W. R. "Enantioselective Synthesis of (E)-δ-Silyl-anti-homoallylic Alcohols via an Enantiodivergent Hydroboration-Crotylboration Reaction."[4][5] Organic Letters, 2013.[4] [Link]

  • Gao, S., Chen, J., & Chen, M. "(Z)-α-Boryl-crotylboron reagents via Z-selective alkene isomerization and application to stereoselective syntheses."[6] Chemical Science, 2019. [Link]

  • Denmark, S. E., & Fu, J. "Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones." Chemical Reviews, 2003. [Link]

Sources

Validation

A Comparative Guide to Lewis Acid Activation of trans-Crotylboronates for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic installation of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of complex chiral molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic installation of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of complex chiral molecules such as pharmaceuticals and natural products. The crotylboration of aldehydes, a powerful carbon-carbon bond-forming reaction, offers a reliable method for creating stereochemically rich homoallylic alcohols. The use of trans-crotylboronates in these reactions is of particular interest as it allows for the synthesis of anti-diastereomeric products, which are prevalent motifs in many biologically active compounds. However, the reactivity of common crotylboronates, such as the pinacol ester, is often insufficient for efficient reaction with aldehydes, necessitating the use of a catalyst. Lewis acids have emerged as highly effective catalysts for this transformation, not only accelerating the reaction but also influencing its stereochemical outcome.

This guide provides a comprehensive comparison of various Lewis acids for the activation of trans-crotylboronates in reactions with aldehydes. We will delve into the mechanistic underpinnings of Lewis acid catalysis in this context, present a comparative analysis of their performance based on experimental data, and provide a detailed protocol for benchmarking new Lewis acids.

The Role of Lewis Acids in Crotylboration: A Mechanistic Overview

The uncatalyzed reaction between a trans-crotylboronate and an aldehyde is often slow, even at elevated temperatures. Lewis acids accelerate this reaction by coordinating to either the aldehyde or the crotylboronate, thereby lowering the energy of the transition state.[1] The prevailing mechanistic model for this reaction is the Zimmerman-Traxler transition state, a closed, chair-like arrangement that dictates the stereochemical outcome.[1] In this model, the geometry of the crotylboronate directly translates to the relative stereochemistry of the product; trans-(E)-crotylboronates yield anti-homoallylic alcohols, while cis-(Z)-crotylboronates produce syn-products.

The primary role of the Lewis acid is to increase the electrophilicity of the aldehyde by coordinating to its carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack by the crotylboronate. Alternatively, some Lewis acids can activate the crotylboronate by coordinating to one of the oxygen atoms of the boronic ester, which increases the Lewis acidity of the boron atom and enhances the nucleophilicity of the allyl group.[1] The specific mode of activation can depend on the nature of the Lewis acid, the boronate ester, and the reaction conditions.

For enantioselective transformations, chiral Lewis acids are employed. These are typically generated in situ by combining a Lewis acid with a chiral ligand, often a diol. The resulting chiral complex creates a stereochemically defined environment around the reaction center, favoring the formation of one enantiomer over the other.

Benchmarking Lewis Acids: A Performance Comparison

The choice of Lewis acid can significantly impact the yield, diastereoselectivity, and, in the case of asymmetric catalysis, the enantioselectivity of the crotylboration reaction. Below is a comparative table summarizing the performance of several common Lewis acids in the activation of trans-crotylboronates. The data has been compiled from various literature sources and standardized where possible for comparison.

Lewis Acid CatalystCrotylboron ReagentAldehydeTemp. (°C)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
BF₃·OEt₂ Potassium (E)-crotyltrifluoroborateBenzaldehyde-7893>95:5N/A[2]
BF₃·OEt₂ Potassium (E)-crotyltrifluoroborateCyclohexanecarboxaldehyde-7891>95:5N/A[2]
SnCl₄ (with chiral diol)trans-Crotylboronic acid pinacol esterBenzaldehyde-7895>95:598:2 er[3][4]
SnCl₄ (with chiral diol)trans-Crotylboronic acid pinacol esterIsobutyraldehyde-7892>95:597:3 er[3][4]
In(OTf)₃ (E)-CrotyldioxaborolaneBenzaldehyde-78HighNot ReportedN/A
Sc(OTf)₃ trans-Crotylboronic acid pinacol esterBenzaldehyde-78High YieldHigh antiN/A[1]

Key Observations:

  • BF₃·OEt₂ is a highly effective and readily available Lewis acid for promoting the diastereoselective crotylboration of aldehydes using potassium crotyltrifluoroborates.[2] It offers excellent yields and high anti-selectivity at low temperatures.[2]

  • SnCl₄ , when combined with a chiral diol ligand, is a powerful catalyst for achieving high enantioselectivity in the reaction of trans-crotylboronic acid pinacol ester.[3][4] This system provides both high diastereoselectivity and excellent enantiomeric ratios.[3][4]

  • Indium(III) and Scandium(III) triflates are also effective Lewis acids for this transformation, though detailed comparative data under standardized conditions is less readily available.[1] They are known to be strong Lewis acids that can activate a wide range of substrates.

Experimental Protocol: A Standardized Method for Benchmarking a New Lewis Acid

To objectively evaluate the performance of a novel Lewis acid for the activation of trans-crotylboronate, a standardized experimental protocol is essential. The following procedure provides a robust framework for such a benchmark study.

Materials:

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • trans-Crotylboronic acid pinacol ester

  • Aldehyde (e.g., benzaldehyde as a standard)

  • Lewis acid to be tested

  • Anhydrous sodium sulfate or magnesium sulfate

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the Lewis acid (e.g., 10 mol%).

  • Solvent Addition: Add anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the aldehyde).

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C, using a dry ice/acetone bath).

  • Reagent Addition:

    • Add the aldehyde (1.0 equiv) to the cooled solution of the Lewis acid.

    • Stir for 10-15 minutes.

    • Slowly add a solution of trans-crotylboronic acid pinacol ester (1.1-1.2 equiv) in the same anhydrous solvent via syringe over 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or ¹H NMR.

  • Quenching: Once the reaction is complete (or after a predetermined time), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Analysis:

    • Determine the crude yield using an internal standard by ¹H NMR or GC.

    • Purify the product by flash column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.

    • For chiral systems, determine the enantiomeric excess by chiral HPLC or SFC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are sensitive to moisture, which can lead to their decomposition or deactivation. Therefore, all reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere.

  • Low Temperature: The crotylboration reaction is often exothermic. Performing the reaction at low temperatures (-78 °C) helps to control the reaction rate and often improves diastereoselectivity and enantioselectivity by favoring the more ordered Zimmerman-Traxler transition state.

  • Slight Excess of Boronate: Using a slight excess of the crotylboronate ensures complete consumption of the limiting aldehyde.

  • Quenching and Workup: The choice of quenching agent can be important. Rochelle's salt is often used to chelate with aluminum or boron species, aiding in the workup. A standard aqueous workup is necessary to remove the Lewis acid and other water-soluble byproducts.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Lewis acid-mediated crotylboration of an aldehyde.

Catalytic_Cycle cluster_cycle Catalytic Cycle Aldehyde Aldehyde (R'CHO) Activated_Aldehyde Activated Aldehyde [R'CHO-LA] Aldehyde->Activated_Aldehyde Coordination Lewis_Acid Lewis Acid (LA) Transition_State Zimmerman-Traxler Transition State Activated_Aldehyde->Transition_State Crotylboronate trans-Crotylboronate Crotylboronate->Transition_State Product_Complex Product-LA Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Lewis_Acid Catalyst Regeneration Product anti-Homoallylic Alcohol Product_Complex->Product Release

Caption: Catalytic cycle for Lewis acid-mediated crotylboration.

Conclusion

The selection of an appropriate Lewis acid is a critical parameter in optimizing the outcome of trans-crotylboronate additions to aldehydes. Simple Lewis acids like BF₃·OEt₂ offer a cost-effective and efficient means to achieve high diastereoselectivity with activated crotylboron reagents. For more challenging transformations requiring high enantioselectivity with readily available pinacol esters, chiral Lewis acid systems, such as those derived from SnCl₄ and chiral diols, have proven to be exceptionally effective. The provided benchmarking protocol offers a standardized approach for the evaluation of new and existing Lewis acids, enabling researchers to make informed decisions for their specific synthetic challenges. As the demand for enantiomerically pure compounds continues to grow, the development and rational selection of Lewis acid catalysts will undoubtedly remain a vibrant area of chemical research.

References

  • Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]

  • Batey, R. A., Thadani, A. N., Smil, D. V., & Lough, A. J. (2000). Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis. Synthesis, 2000(07), 990-998. [Link]

  • Rauniyar, V., Zhai, H., & Hall, D. G. (2008). Catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol x SnCl4 complexes. optimization, substrate scope and mechanistic investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]

  • Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(26), 8481–8490. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of trans-Crotylboronic Acid Pinacol Ester

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of trans-Crotylboronic acid pinacol ester (CAS No. 69611-02-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of trans-Crotylboronic acid pinacol ester (CAS No. 69611-02-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step. Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance within the laboratory setting.

The improper disposal of chemical reagents like boronic acid derivatives can lead to significant safety hazards and regulatory penalties.[1][2] This protocol is grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][3][4][5]

Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of trans-Crotylboronic acid pinacol ester is the first step in managing its waste stream effectively. The primary hazard identified for this compound is its combustibility.[6] While comprehensive toxicological data is limited, it is prudent to treat the substance as potentially harmful upon inhalation, ingestion, or skin contact.[6][7][8]

All handling and disposal operations must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a mandatory written program under the OSHA Laboratory Standard that details specific safety procedures.[3][4][9]

Table 1: Key Safety and Hazard Information

ParameterDataRationale & Significance
GHS Hazard Statement H227: Combustible liquid[6]This classification indicates that the liquid can ignite when exposed to an ignition source at temperatures at or above its flash point. Disposal procedures must mitigate fire risk.
Signal Word Warning[6]Alerts users to the potential hazard.
Flash Point 63 °C (145.4 °F)[6]This temperature is within the range that can be encountered in some laboratory environments, necessitating storage away from heat and ignition sources.
Potential Health Effects May cause skin, eye, and respiratory irritation.[6][8]The lack of extensive toxicological investigation requires treating the compound with caution, mandating the use of appropriate PPE to prevent exposure.[6][10]
Required PPE Chemical safety goggles, compatible gloves (e.g., nitrile), lab coat.[2][6]Forms a primary barrier to prevent accidental contact, absorption, or splash exposure during handling and disposal.

Foundational Regulatory Framework

Proper chemical waste disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," mandates the creation of a Chemical Hygiene Plan (CHP).[3][4][11] Your institution's CHP is the definitive guide for all safety procedures, including waste disposal, and must be readily accessible.[11][12]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its final disposal—a system known as "cradle-to-grave."[1][5] This includes regulations on waste identification, containerization, labeling, and storage time limits.[1][13]

Your facility's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and will manage the final pickup and disposal by a licensed contractor.[2][14]

Step-by-Step Disposal Protocol

This protocol establishes a self-validating system for the safe handling and disposal of trans-Crotylboronic acid pinacol ester waste.

Step 1: Waste Identification and Segregation

All forms of trans-Crotylboronic acid pinacol ester—including unused surplus, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper)—must be treated as hazardous waste.[2]

  • Causality: Proper identification is the cornerstone of the RCRA framework. Misidentifying waste can lead to improper segregation, creating dangerous chemical reactions or violating disposal regulations.

  • Action:

    • Designate a specific waste stream for this compound and other compatible boronic acid derivatives.

    • Crucially, do not mix this waste with incompatible chemicals. Incompatibilities include strong oxidizing agents, acids, and bases.[15] Mixing can cause fire, explosion, or the release of toxic gases. Always consult the Safety Data Sheet (SDS) and your CHP for specific compatibility information.

Step 2: Personal Protective Equipment (PPE)

Before handling any waste, don the appropriate PPE as specified in Table 1.

  • Causality: PPE is the last line of defense against chemical exposure.[9] Given the potential for skin, eye, and respiratory irritation, its use is non-negotiable.[6][8]

  • Action:

    • Wear chemical safety goggles or a face shield.[2]

    • Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.[10]

    • Wear a fully fastened lab coat.

    • Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[2]

Step 3: Waste Containerization

The selection and preparation of the waste container are critical for safe storage and transport.

  • Causality: A compliant container prevents leaks, spills, and vapor release, ensuring safety within the lab and during transport for final disposal.[1] OSHA and EPA regulations mandate that containers must be suitable for the waste they hold.[1][14]

  • Action:

    • Select a container made of a material compatible with the chemical (e.g., a clean, empty solvent bottle made of glass or polyethylene). The container must be in good condition with no cracks or leaks.[14]

    • The container must have a secure, leak-proof screw cap.[1] Never leave a funnel in the container, as this prevents a proper seal.[14]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[14]

    • The label must clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[14]

Step 4: Waste Accumulation and Storage

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[14][16]

  • Causality: SAAs provide a controlled, safe location for the short-term storage of hazardous waste, minimizing the risk of spills and exposures in the main laboratory area.[14] Storing combustible liquids away from ignition sources is a fundamental fire safety principle.

  • Action:

    • Keep the waste container tightly closed at all times, except when adding waste.[14]

    • Store the container in a designated SAA, which should be under the control of laboratory personnel.[14]

    • Place the container in a secondary containment bin to catch any potential leaks.

    • Ensure the storage location is away from all heat sources, open flames, and sparks.

    • Do not accumulate more than 90% of the container's capacity to allow for vapor expansion.[13]

Step 5: Arranging for Final Disposal

Once the waste container is full (or when the project is complete), arrange for its removal by your institution's EHS department.

  • Causality: Final disposal must be handled by a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[6][10][17]

  • Action:

    • Follow your institution's specific procedure for requesting a chemical waste pickup, which typically involves submitting an online or paper form.[14]

    • Ensure the label is complete and accurate before the scheduled pickup.

    • EHS personnel will transport the waste to a central accumulation facility before it is sent for final disposal, likely via high-temperature incineration.[6]

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response to mitigate harm.

Spill Response
  • Assess the Situation: Determine the size of the spill. If it is large or you feel unsafe, evacuate the area and contact your EHS emergency line immediately.[15]

  • Control Ignition Sources: If the spilled material is flammable and it is safe to do so, turn off any nearby ignition sources.[15]

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.[18]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a sealable container.[7][10]

  • Label and Dispose: Label the container as "Hazardous Waste" with a full description of the contents (e.g., "trans-Crotylboronic acid pinacol ester with vermiculite") and dispose of it according to the protocol in Section 3.[2]

  • Report: Report the spill to your supervisor and EHS department.[2]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][17][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][17][19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][17][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17][19]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of trans-Crotylboronic acid pinacol ester.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Disposal start Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container 2. Select & Label Compliant Waste Container ppe->container collect 3. Collect Waste in Fume Hood container->collect seal 4. Securely Seal Container (No Funnels!) collect->seal store 5. Store in Secondary Containment in SAA seal->store request 6. Request EHS Pickup When Full store->request disposal Final Disposal (via EHS) request->disposal

Caption: Disposal workflow for trans-Crotylboronic acid pinacol ester.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Safety Data Sheet for trans-Crotylboronic acid pinacol ester . Angene Chemical. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • How To Safely Dispose of Boric Acid . Lab Alley. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Material Safety Data Sheet for Phenylboronic acid . Harper College. [Link]

  • Safety Data Sheet for trans-beta-Styrylboronic acid pinacol ester . Thermo Fisher Scientific. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . Emory University. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Material Safety Data Sheet for (2-Methylpropyl)boronic acid, 98% . Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling trans-Crotylboronic acid pinacol ester

Topic: Personal protective equipment for handling trans-Crotylboronic acid pinacol ester Content Type: Operational Safety & Handling Guide Audience: Researchers, Scientists, and Drug Development Professionals Safety, Han...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling trans-Crotylboronic acid pinacol ester Content Type: Operational Safety & Handling Guide Audience: Researchers, Scientists, and Drug Development Professionals

Safety, Handling, and Logistics for Stereoselective Synthesis

Executive Summary trans-Crotylboronic acid pinacol ester (CAS: 69611-02-5) is a critical reagent for stereoselective crotylation (Suzuki-Miyaura coupling). While often perceived as "benign" compared to its boronic acid precursors, this reagent presents specific logistical challenges: it is a combustible liquid that is moisture-sensitive .

This guide moves beyond basic compliance. It integrates safety with process integrity, ensuring that your PPE and handling protocols not only protect the operator but also preserve the stoichiometry required for high-enantiomeric excess (ee) reactions.

Risk Assessment & Hazard Identification

trans-Crotylboronic acid pinacol ester is an organoboron compound. Unlike free boronic acids which are solids, this pinacol ester is a liquid at room temperature (Density: ~0.888 g/mL), increasing the risk of splash and aerosolization.

Hazard ClassGHS CodeDescriptionOperational Implication
Physical H227 Combustible LiquidFlash point is ~63°C. Avoid static discharge during transfer.
Dermal H315 Causes skin irritationLipophilic nature allows rapid interaction with the stratum corneum.
Ocular H319 Causes serious eye irritationBoronic esters hydrolyze on moist surfaces (eyes), releasing pinacol and acid.
Respiratory H335 May cause respiratory irritationHigh vapor pressure relative to solid acids; fume hood is mandatory.
PPE Matrix: The Barrier Strategy

Standard laboratory nitrile gloves (0.11 mm) provide splash protection but are insufficient for prolonged handling of boronic esters in organic solvents.

PPE Selection Table
ComponentStandard Operation (Analytical/Small Scale)Scale-Up / High Risk (Prep Scale >10g)Technical Rationale
Hand Protection Nitrile (0.11 mm) (e.g., Kimtech Purple)Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or LaminatePinacol esters are soluble in organic solvents (THF, DCM) which degrade nitrile. Double gloving creates a sacrificial outer layer.
Eye Protection Safety Glasses (Side shields required)Chemical Goggles (Indirect venting)Liquid state increases splash risk. Goggles prevent vapor entry which can cause lachrymation.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (If aerosol generation is possible)H335 indication requires engineering controls.
Body Lab Coat (Cotton/Poly blend)Flame-Resistant (FR) Lab Coat Flash point (63°C) is close to operational temps in heated reactions; FR is prudent for bulk handling.
Operational Protocol: The "Inert-First" Workflow

The following protocol ensures safety while preventing hydrolysis, which degrades the reagent into boronic acid and lowers reaction yield.

Step-by-Step Handling
  • Acclimatization:

    • Remove the reagent from cold storage (2-8°C).

    • CRITICAL: Allow the bottle to warm to room temperature inside a desiccator or under a nitrogen stream before opening. Opening a cold bottle condenses atmospheric water, initiating hydrolysis.

  • Transfer (Liquid Handling):

    • Do not pour. Pouring generates static and increases spill risk.

    • Technique: Use a glass syringe with a long needle (Luer-lock) for volumes < 20 mL.

    • Inerting: Flush the syringe with Nitrogen/Argon 3x before drawing the reagent. This prevents the "air piston" effect from introducing moisture.

  • Reaction Setup:

    • Add the reagent last or pre-mix with the anhydrous solvent (e.g., THF, Toluene) before adding to the catalyst system.

    • Why? Dilution mitigates the exotherm if the catalyst is active.

  • Decontamination:

    • Wipe the septum of the stock bottle with a dry Kimwipe immediately after needle withdrawal.

    • Wrap the cap in Parafilm to maintain the inert seal for storage.

Visualization: Operational Logic

The following diagrams illustrate the decision-making process for PPE and the safe handling workflow.

Diagram 1: PPE Decision Matrix

Caption: Logic flow for selecting appropriate PPE based on volume and solvent context.[1]

PPE_Matrix Start Start: Handling trans-Crotylboronic acid pinacol ester VolumeCheck Volume / Context? Start->VolumeCheck SmallScale < 10 mL / Analytical VolumeCheck->SmallScale LargeScale > 10 mL / Synthesis VolumeCheck->LargeScale Level1 LEVEL 1 PPE: Std Nitrile Gloves Safety Glasses Lab Coat SmallScale->Level1 Standard SolventCheck Mixed with Halogenated Solvents (DCM/CHCl3)? LargeScale->SolventCheck Level2 LEVEL 2 PPE: Double Nitrile Chemical Goggles FR Lab Coat SolventCheck->Level2 No (Ether/Toluene) Level3 LEVEL 3 PPE: Laminate/Silver Shield Gloves Chemical Goggles Fume Hood Sash Down SolventCheck->Level3 Yes (Permeation Risk)

Diagram 2: Cradle-to-Grave Workflow

Caption: Operational lifecycle emphasizing moisture exclusion and waste segregation.

Workflow Storage Cold Storage (4°C) (Inert Atmosphere) WarmUp Warm to RT (Desiccator) Storage->WarmUp Prevent Condensation Transfer Syringe Transfer (N2 Flushed) WarmUp->Transfer Liquid Handling Reaction Reaction Vessel (Suzuki/Crotylation) Transfer->Reaction Reagent Addition Quench Quench (Mild Acid/Base) Reaction->Quench Workup Disposal Disposal (Non-Halogenated Organic) Quench->Disposal Waste Stream

[2][3][4]

Emergency Response & Disposal
Spill Management
  • Small Spill (< 10 mL): Absorb with vermiculite or spill pads. Wipe area with soap and water (boronic esters are lipophilic; water alone is ineffective).[2]

  • Large Spill: Evacuate the immediate area. Use a respirator (organic vapor cartridge) if outside a fume hood.

  • Deactivation: Treat the spill area with a 10% aqueous sodium carbonate solution to hydrolyze the ester, making it water-soluble and easier to clean.

Disposal Strategy
  • Waste Code: Generally classified as Non-Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with oxidizers (peroxides, nitric acid).

    • If used with Dichloromethane (DCM), the entire mixture must move to the Halogenated Waste stream.

    • Empty containers must be triple-rinsed with acetone before glass disposal.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: trans-Crotylboronic acid pinacol ester. Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Boronic Acid Pinacol Esters. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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